3-Chloro-4-thiocyanatoaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-chlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHUVPGYYIDKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538604 | |
| Record name | 4-Amino-2-chlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3226-46-8 | |
| Record name | 4-Amino-2-chlorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-thiocyanatoaniline: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-thiocyanatoaniline is an aromatic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chloro, an amino, and a thiocyanato group on a benzene ring, makes it an interesting scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its antifungal and antimalarial prospects.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3226-46-8 | [1] |
| Molecular Formula | C₇H₅ClN₂S | [1][2] |
| Molecular Weight | 184.65 g/mol | [1][2] |
| Melting Point | 60-61 °C | [1] |
| Boiling Point | 319.1±32.0 °C (Predicted) | [1] |
| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |
| pKa | 1.88±0.10 (Predicted) | [1] |
| SMILES | NC1=CC=C(SC#N)C(Cl)=C1 | [2] |
| Appearance | Yellow solid | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of available spectral data.
| Spectroscopy | Data | Source |
| Infrared (IR) | νmax (cm⁻¹): 3474.59, 3372.59 (N-H stretching), 2154.54 (S-C≡N stretching), 1623.93 (N-H bending) | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.39–7.40 (m, 1H, Ar-H), additional aromatic and amine protons expected. | [3] |
Note: A full assignment of the ¹H NMR spectrum was not available in the cited literature. Further analysis would be required for complete structural confirmation.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the electrophilic thiocyanation of 3-chloroaniline. The following protocol is adapted from a procedure using N-bromosuccinimide (NBS) as a bromine source to generate an electrophilic thiocyanating agent in situ.[3]
Materials:
-
3-Chloroaniline
-
N-Bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (60-120 mesh)
-
Standard laboratory glassware
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add 3-chloroaniline (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (10:1) as the eluent to yield pure this compound.[3]
Expected Yield: 97%[3]
Experimental Workflow: Synthesis of this compound
Potential Biological Activity and Signaling Pathways
While extensive biological data for this compound is not yet available, related compounds have shown promising bioactivities, suggesting potential avenues for drug discovery and development.
Antifungal Activity
Thiocyanatoaniline derivatives have been reported to possess antifungal properties.[4] A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[3][5][6] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[3][6] It is hypothesized that this compound may exert its antifungal effects by targeting one of the key enzymes in this pathway.
Proposed Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Potential Antimalarial Activity
Derivatives of chloroaniline have been investigated for their antimalarial properties. For instance, a hybrid molecule containing a 3-chloro-4-(4-chlorophenoxy) aniline moiety has shown activity against malaria parasites.[7] In silico studies suggest that aniline derivatives can act as ligands for the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid biosynthesis pathway. Inhibition of this pathway would disrupt the parasite's ability to synthesize essential fatty acids, leading to its death. This suggests that this compound could serve as a scaffold for the development of novel antimalarial agents.
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical properties, a robust and high-yielding synthesis protocol, and an exploration of its potential as a lead compound for the development of new antifungal and antimalarial drugs. The provided experimental details and mechanistic hypotheses are intended to facilitate further investigation into this promising molecule by researchers and drug development professionals.
References
- 1. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Chloro-4-thiocyanatoaniline (CAS No. 3226-46-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Chloro-4-thiocyanatoaniline, a halogenated aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, potential applications in drug discovery, and safety considerations.
Core Compound Information
This compound, with the Chemical Abstracts Service (CAS) registry number 3226-46-8 , is a substituted aniline derivative. Its molecular structure incorporates a chloro and a thiocyanato group on the aniline ring, bestowing it with unique chemical reactivity that makes it a valuable intermediate in organic synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3226-46-8 | [1] |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Appearance | Not specified; likely a solid at room temperature | Inferred |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified; likely soluble in organic solvents | Inferred |
Synthesis of this compound
A direct and specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on established methods for the thiocyanation of anilines, a feasible synthetic route can be proposed. The most common method involves the direct thiocyanation of 3-chloroaniline.
Proposed Experimental Protocol: Direct Thiocyanation of 3-Chloroaniline
This protocol is adapted from the general procedures for the thiocyanation of aromatic amines.[2]
Materials and Reagents:
-
3-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
An oxidizing agent (e.g., Potassium persulfate (K₂S₂O₈), Iodine (I₂))
-
A suitable solvent (e.g., Methanol, Acetonitrile, or a solvent-free mechanochemical approach)[3]
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add ammonium thiocyanate or potassium thiocyanate (1.5-2 equivalents) to the solution.
-
Initiation of Reaction: Add the oxidizing agent (1.5-2 equivalents) portion-wise to the stirred mixture. The reaction may be conducted at room temperature or with gentle heating, depending on the chosen oxidant and solvent system.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution if iodine was used). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Note: A mechanochemical approach using a ball mill offers a greener alternative, potentially reducing solvent waste and reaction times.[3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
While there are no specific drugs reported to contain the this compound moiety, its structural features are present in various pharmacologically active molecules. The chloroaniline and thiocyanate groups are known to contribute to the biological activity of different compounds.
Role as a Pharmacophore
The substituted aniline scaffold is a common feature in many approved drugs. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the targeted cancer therapies Gefitinib and Lapatinib.[5][6][7] These drugs function as tyrosine kinase inhibitors, highlighting the potential of halogenated anilines to interact with kinase domains.
Thiocyanatoanilines have also been investigated for their antifungal properties.[8] Furthermore, the thiocyanate group can be a precursor to other sulfur-containing functionalities, which are prevalent in a wide range of bioactive compounds.[9]
Potential Signaling Pathway Interactions
Given the role of structurally similar compounds, it can be postulated that derivatives of this compound could potentially interact with signaling pathways implicated in cell proliferation and survival, such as the EGFR and HER2 pathways.
Caption: Postulated mechanism of action for a hypothetical drug derived from this compound.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on the data for 3-chloroaniline, it should be handled with care in a well-ventilated laboratory fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview based on available information for structurally related molecules. Further research into the synthesis, properties, and biological activity of this compound is warranted to fully explore its potential.
References
- 1. 3226-46-8|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloro-2-methyl-4-thiocyanatoaniline | 14030-84-3 [amp.chemicalbook.com]
- 9. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure of 3-chloro-4-thiocyanatoaniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a comprehensive analysis based on data from structurally related compounds, including isomers and precursors. This guide includes key physicochemical properties, proposed spectroscopic characteristics, a potential synthetic pathway, and a logical diagram of its molecular features. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a chloro, an amino, and a thiocyanato group on a benzene ring, suggests a range of chemical properties and potential biological activities. Understanding its molecular structure is fundamental to exploring its applications. This guide aims to provide a thorough understanding of its structural characteristics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3226-46-8 | N/A |
| Molecular Formula | C₇H₅ClN₂S | N/A |
| Molecular Weight | 184.65 g/mol | N/A |
| Melting Point | 60-61 °C | [1] |
| Boiling Point | 319.1±32.0 °C (Predicted) | [1] |
| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |
Spectroscopic Data (Comparative Analysis)
Direct spectroscopic data for this compound is not available. The following tables provide data for the closely related isomer, 2-chloro-4-thiocyanatoaniline, to offer insights into the expected spectral features.
NMR Spectroscopy Data for 2-Chloro-4-thiocyanatoaniline
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR (CDCl₃) | 4.15 | s | - |
| 6.70 | d | 8 | |
| 7.21 | dd | 8, 4 | |
| 7.42 | d | 4 | |
| ¹³C NMR (CDCl₃) | 110.1 (C4) | - | - |
| 111.5 (SCN) | - | - | |
| 116.4 (C6) | - | - | |
| 119.7 (C2) | - | - | |
| 132.6 (C5) | - | - | |
| 133.7 (C3) | - | - | |
| 145.2 (C1) | - | - |
Data sourced from a study on mechanochemical thiocyanation of aryl compounds.
Infrared (IR) Spectroscopy Data for 2-Chloro-4-thiocyanatoaniline
| Wavenumber (cm⁻¹) | Assignment |
| 3430, 3300 | N-H stretching |
| 2155 | S-C≡N stretching |
| 870, 855, 825 | C-H bending (aromatic) |
Data sourced from a study on mechanochemical thiocyanation of aryl compounds.
Mass Spectrometry (MS) Data for 2-Chloro-4-thiocyanatoaniline
| m/z | Assignment |
| 184 | [M]⁺ |
| 158 | [M - CN]⁺ |
| 152 | [M - S]⁺ |
| 149 | [M - Cl]⁺ |
| 122 | [M - SCN]⁺ |
Data sourced from a study on mechanochemical thiocyanation of aryl compounds.
Molecular Structure and Crystallography
As of this report, no crystallographic data for this compound has been published in open literature. The molecular structure can be inferred from its chemical name, indicating a benzene ring substituted with a chlorine atom at position 3, a thiocyanato group at position 4, and an aniline (amino) group at position 1.
Caption: Logical diagram of the this compound molecular structure.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the direct thiocyanation of 3-chloroaniline. The following is a generalized experimental protocol based on methods for the synthesis of similar aryl thiocyanates.
Materials:
-
3-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in acetonitrile.
-
Add ammonium thiocyanate (2 equivalents) and potassium persulfate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
References
Spectroscopic Profile of 3-Chloro-4-thiocyanatoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-thiocyanatoaniline, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines reported data for structurally similar compounds with predicted spectral characteristics to offer a valuable resource for identification, characterization, and quality control.
Introduction
This compound is a substituted aniline containing both a chloro and a thiocyanato functional group. These moieties are known to influence the molecule's electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel pharmaceutical agents and other bioactive molecules. Accurate spectroscopic data is paramount for confirming the identity and purity of this compound in any research and development setting. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
The following tables present a summary of the expected and comparative spectroscopic data for this compound. The predicted values are derived from the analysis of closely related compounds, including isomers and analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | ~ 4.0 - 4.5 | Broad Singlet (br s) | - |
| Aromatic H | ~ 6.7 - 7.5 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-SCN | ~ 110 - 115 |
| C-Cl | ~ 118 - 122 |
| C-NH₂ | ~ 145 - 150 |
| Aromatic C | ~ 115 - 135 |
| SCN | ~ 110 - 112 |
Note: Predicted chemical shifts are based on data from similar compounds such as 2-Chloro-4-thiocyanatoaniline and 4-Thiocyanatoaniline.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Amine group |
| S-C≡N Stretch | 2140 - 2160 | Thiocyanate group |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |
| C-N Stretch | 1250 - 1350 | Aryl amine |
| C-Cl Stretch | 700 - 850 | Chloro group |
Note: Predicted wavenumbers are based on characteristic absorption frequencies for the respective functional groups and data from analogous compounds.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| Ion Fragment | Predicted m/z Ratio | Notes |
| [M]⁺ (³⁵Cl) | 184 | Molecular ion with the ³⁵Cl isotope. |
| [M+2]⁺ (³⁷Cl) | 186 | Isotopic peak for the ³⁷Cl isotope, with an expected ~3:1 intensity ratio to [M]⁺. |
| [M-SCN]⁺ | 126/128 | Loss of the thiocyanate radical. |
Note: The predicted m/z values are based on the molecular formula C₇H₅ClN₂S and the isotopic distribution of chlorine. Data for 2-Chloro-4-thiocyanatoaniline shows a molecular ion at m/z 184.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 s.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a neat sample, a diamond ATR-FTIR spectrometer can be used.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship for integrating data from different spectroscopic techniques.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-thiocyanatoaniline. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted spectral data based on the analysis of structurally related compounds. These predictions serve as a valuable reference for the identification and structural elucidation of this compound in a research and development setting.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the chloro, thiocyanato, and amino substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | ~ 7.3 - 7.5 | Doublet (d) | J (H-2, H-6) ≈ 2.5 Hz (meta) | 1H |
| H-5 | ~ 7.1 - 7.3 | Doublet (d) | J (H-5, H-6) ≈ 8.5 Hz (ortho) | 1H |
| H-6 | ~ 6.8 - 7.0 | Doublet of doublets (dd) | J (H-6, H-5) ≈ 8.5 Hz (ortho), J (H-6, H-2) ≈ 2.5 Hz (meta) | 1H |
| -NH₂ | ~ 3.8 - 4.5 | Broad singlet (br s) | - | 2H |
Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display signals for the six aromatic carbons and the carbon of the thiocyanate group. The chemical shifts are predicted based on the substituent effects of the chloro, amino, and thiocyanato groups on the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~ 145 - 148 |
| C-2 | ~ 130 - 133 |
| C-3 (-Cl) | ~ 118 - 121 |
| C-4 (-SCN) | ~ 115 - 118 |
| C-5 | ~ 134 - 137 |
| C-6 | ~ 116 - 119 |
| -SCN | ~ 110 - 113 |
Structural and Spectral Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted NMR spectral data.
An In-Depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Chloro-4-thiocyanatoaniline, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established spectroscopic principles to predict its IR absorption characteristics. This document also outlines a comprehensive experimental protocol for acquiring the IR spectrum and presents a logical workflow for its synthesis and subsequent analysis.
Predicted Infrared Spectrum
The infrared spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the aromatic amine (aniline), the thiocyanate group, and the chloro-substituted benzene ring. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3500 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 2160 - 2140 | Strong, Sharp | C≡N stretching of the thiocyanate group |
| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C stretching of the aromatic ring |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
| 850 - 550 | Medium to Strong | C-Cl stretching |
| ~820 | Strong | Out-of-plane C-H bending (indicative of 1,2,4-trisubstitution) |
| ~700 | Medium | C-S stretching of the thiocyanate group |
Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the physical state of the compound. For a closely related compound, 2-Nitro-4-thiocyanatoaniline, the thiocyanate (-SCN) group's stretching vibration is observed around 2152 cm⁻¹, and the primary amine (-NH₂) N-H stretching appears as a broad singlet.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic thiocyanation of 3-chloroaniline. Several methods exist for the thiocyanation of anilines, often utilizing a thiocyanate salt and an oxidizing agent.[2][3][4] A general procedure is outlined below:
Materials:
-
3-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Potassium persulfate (K₂S₂O₈) or N-bromosuccinimide (NBS)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-chloroaniline in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Add an excess of ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved.
-
Slowly add the oxidizing agent (e.g., potassium persulfate or N-bromosuccinimide) portion-wise to the reaction mixture while maintaining the temperature at room temperature or slightly below.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Infrared Spectrum Acquisition (FTIR Spectroscopy)
The infrared spectrum of solid this compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[5][6]
Method 1: Potassium Bromide (KBr) Pellet
-
Thoroughly grind a small amount (1-2 mg) of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted.[7]
Method 2: Thin Solid Film
-
Dissolve a small amount of the solid sample in a volatile organic solvent, such as methylene chloride or acetone.[8]
-
Apply a drop of the solution onto a KBr or NaCl salt plate.[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]
-
Mount the salt plate in the spectrometer's sample holder and acquire the spectrum as described above.[8]
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
This guide provides a foundational understanding of the infrared spectral characteristics of this compound. Researchers can use this information for the identification and characterization of this compound in various research and development applications. The provided protocols offer a practical framework for its synthesis and spectroscopic analysis.
References
- 1. 2-Nitro-4-thiocyanatoaniline|Albendazole Impurity 5 Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-thiocyanatoaniline
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the mass spectrometric analysis of 3-chloro-4-thiocyanatoaniline. This document outlines the theoretical fragmentation patterns, presents a comprehensive experimental protocol, and includes visual diagrams to elucidate the analytical workflow and molecular fragmentation pathways.
Introduction
This compound is a substituted aromatic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Its structure, incorporating a chlorine atom and a thiocyanate group on an aniline backbone, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification, characterization, and quality control in various applications. This guide will focus on electron ionization mass spectrometry (EI-MS), a common technique for the analysis of such organic molecules.
Predicted Mass Spectral Data
Due to the presence of a chlorine atom, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for each chlorine-containing ion, separated by two mass-to-charge units (m/z), with the [M+2]⁺ peak having about one-third the intensity of the M⁺ peak.
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the thiocyanate group and the aromatic ring.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Remarks |
| 184/186 | [M]⁺ | C₇H₅ClN₂S | Molecular ion. The 3:1 isotopic ratio will be characteristic. |
| 157/159 | [M - HCN]⁺ | C₆H₄ClNS | Loss of hydrogen cyanide from the thiocyanate group. |
| 126/128 | [M - SCN]⁺ | C₆H₅ClN | Loss of the thiocyanate radical. |
| 99 | [C₆H₅N]⁺ | C₆H₅N | Loss of chlorine and the thiocyanate group. |
| 91 | [M - Cl - SCN]⁺ | C₆H₄N | Loss of a chlorine radical and the thiocyanate group. |
| 58 | [SCN]⁺ | SCN | Thiocyanate cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using GC-MS with an electron ionization source.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
3.2. Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-300
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the predicted molecular breakdown, the following diagrams are provided.
Conclusion
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, characterized by the loss of small neutral molecules and radicals from the thiocyanate group, combined with the distinct isotopic signature of chlorine, offers a reliable basis for its identification. The detailed experimental protocol for GC-MS analysis serves as a practical starting point for method development and routine analysis in research and industrial settings. The provided diagrams offer a clear visualization of the analytical workflow and the proposed fragmentation pathways, aiding in the interpretation of mass spectral data.
In-Depth Technical Guide on 3-Chloro-4-thiocyanatoaniline
This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectral characteristics of 3-Chloro-4-thiocyanatoaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Core Physical Properties
This compound is a yellow solid at room temperature. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 3226-46-8 | [1][2] |
| Molecular Formula | C₇H₅ClN₂S | [1][2] |
| Molecular Weight | 184.65 g/mol | [1] |
| Appearance | Yellow solid | N/A |
| Melting Point | 60-72 °C | [3] |
| Boiling Point (Predicted) | 319.1 ± 32.0 °C | [3] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 1.88 ± 0.10 | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at the following wavenumbers (νmax, cm⁻¹): 3474.59, 3372.59, 3233.14, 2925.76, 2154.54 (S-CN stretch), 2054.68, 1623.93, 1591.81, 1476.32, 1420.75, 1315.22, 1239.46, 1123.23, 1020.23, 902.03, 849.96, 813.39.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits the following signals (δ ppm): 7.39–7.40 (m, 1H, Ar), 7.26 (s, 1H, Ar), 6.78–6.81 (m, 1H, Ar), 4.15 (s, 2H, NH₂).
Experimental Protocols: Synthesis of this compound
An efficient and environmentally friendly procedure for the electrophilic thiocyanation of anilines has been developed.[1][4][5] This method utilizes N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol at room temperature.
Materials:
-
3-Chloroaniline
-
N-bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add 3-chloroaniline (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature (27 °C) for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain the desired product, this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 3226-46-8 [m.chemicalbook.com]
- 4. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-p… [ouci.dntb.gov.ua]
- 5. Publication: An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [sciprofiles.com]
Stability and Storage of 3-Chloro-4-thiocyanatoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 3-Chloro-4-thiocyanatoaniline. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of closely related analogs, general chemical principles of aniline and thiocyanate functionalities, and established protocols for stability testing. The recommendations herein are intended to ensure the integrity and purity of this compound for research and development purposes.
Chemical Stability Profile
This compound is a substituted aromatic amine containing a chloro and a thiocyanato group. Its stability is influenced by environmental factors such as light, air (oxygen), heat, and humidity, as well as contact with incompatible materials. Like many aniline derivatives, it is prone to degradation over time, often indicated by a change in color.
Key Factors Influencing Stability:
-
Oxidation: The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to air and light.[1] This process can lead to the formation of colored impurities, such as nitrobenzenes, azoxybenzenes, and polymeric materials.[1]
-
Photodegradation: Aromatic amines and chloroaromatics are susceptible to photodegradation. Exposure to UV light can lead to the formation of various photoproducts, including dimeric structures.[2] For chloroanilines, photodegradation can involve the formation of chlorophenols and benzoquinones.[3]
-
Hydrolysis: The thiocyanate group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of a thiocarbamic acid intermediate, which can further decompose.[4]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can lead to vigorous reactions and degradation of the compound.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended. These are based on best practices for storing air- and light-sensitive aromatic amines.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation by excluding atmospheric oxygen. |
| Light | Protect from light by using an amber or opaque container. | Prevents photodegradation. |
| Container | Keep container tightly sealed. | Prevents exposure to air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | Avoids chemical reactions that can degrade the compound. |
Potential Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be postulated. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to accelerate its degradation and identify potential degradation products.
General Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. The following is a general protocol that can be adapted and optimized for this compound.
Table 2: General Protocol for a Stability-Indicating HPLC Method
| Parameter | Suggested Conditions | Notes |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A gradient elution is recommended to separate polar and non-polar impurities. |
| Gradient | Start with a low percentage of B and gradually increase. | Optimization is required to achieve the best separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) | A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~0.1-1 mg/mL and filter. | Ensure the sample solvent is compatible with the mobile phase. |
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of its chemical nature allows for the formulation of robust storage and handling procedures. By drawing parallels with related aniline and thiocyanate compounds, it is prudent to protect this compound from light, air, and incompatible substances. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are critical steps for any research or development program involving this compound to ensure the quality and reliability of experimental results. Researchers and drug development professionals should adhere to these guidelines to maintain the integrity of this valuable chemical intermediate.
References
Navigating the Safety Profile of 3-Chloro-4-thiocyanatoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Chloro-4-thiocyanatoaniline (CAS No. 3226-46-8). Due to the limited availability of a specific, complete Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data sources and the safety profiles of structurally similar chloroaniline compounds. All data derived from analogous compounds should be interpreted with caution and used as a preliminary guide for safe handling and experimental design.
Physicochemical and Hazard Identification
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3226-46-8 | ChemicalBook[1] |
| Molecular Formula | C₇H₅ClN₂S | ChemicalBook[1] |
| Molecular Weight | 184.65 g/mol | ChemicalBook[1] |
| Melting Point | 60-61 °C | ChemicalBook[1] |
| Boiling Point | 319.1±32.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.43±0.1 g/cm³ (Predicted) | ChemicalBook[1] |
Table 2: Inferred GHS Hazard Classification
The following GHS classification is inferred from the safety data of structurally related chloroanilines, such as 3-chloroaniline and 3-chloro-4-nitroaniline.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Handling, Storage, and First Aid
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety. The following recommendations are based on the inferred hazards.
Table 3: Recommended Handling and Storage Practices
| Aspect | Recommendation |
| Ventilation | Work in a well-ventilated area, preferably under a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles and/or face shield).[2] |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] Store locked up.[3] |
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2] |
| Skin Contact | IF ON SKIN: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse. If skin irritation or rash occurs: Get medical advice/attention.[3] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Toxicological Profile (Inferred)
Detailed toxicological studies on this compound are not publicly available. The information below is based on the known toxic effects of other chloroanilines. The primary toxicological concern with anilines is their effect on the blood, specifically the induction of methemoglobinemia.[5][6]
Experimental Protocols (Generalized)
Specific experimental protocols for the safety assessment of this compound are not available. The following are generalized methodologies for key toxicological assays, based on standard OECD guidelines, that would be relevant for this class of compound.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Animal Model: Typically rats, one sex (usually females) is used.
-
Dosage: A stepwise procedure is used with a starting dose based on available information. Dosing is sequential, with the outcome of each animal influencing the dose for the next.
-
Administration: The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The acute oral LD50 is determined.
Skin Irritation/Corrosion (Based on OECD Guideline 404)
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.
-
Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions.
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet. The information provided is a collation of publicly available data for the specified compound and its structural analogs. Always refer to the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.
References
The Biological Prowess of Sulfur-Containing Aromatic Compounds: A Technical Guide for Researchers
Introduction: Sulfur-containing aromatic compounds are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities that have been pivotal in the development of novel therapeutic agents. The unique physicochemical properties imparted by the sulfur atom within an aromatic scaffold contribute to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the biological activities of three major classes of these compounds: thiophenes, thiazoles, and benzothiophenes. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity of Thiophene Derivatives
Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in the design of anticancer agents.[1] Its derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.[2][3]
Quantitative Anticancer Activity Data
The anticancer efficacy of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for representative thiophene derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine | Chloro derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 | [4] |
| Thienopyrimidine | Chloro derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [4] |
| Thienopyridazine | Compound 4c | HepG2 (Liver) | 3.023 ± 0.12 | [4] |
| Thienopyridazine | Compound 4c | PC-3 (Prostate) | 3.12 ± 0.12 | [4] |
| Thiophene Carboxamide | Compound 2b | Hep3B (Liver) | 5.46 | [5] |
| Thiophene Carboxamide | Compound 2d | Hep3B (Liver) | 8.85 | [5] |
| Thiophene Carboxamide | Compound 2e | Hep3B (Liver) | 12.58 | [5] |
| Fused Thiophene | TP 5 | HepG2 (Liver) | < 30 µg/mL | [6] |
| Fused Thiophene | TP 5 | SMMC-7721 (Liver) | < 30 µg/mL | [6] |
| Thiophene Pyridine | Compound 1m | MCF-7 (Breast) | 0.09 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways in Thiophene-Mediated Anticancer Activity
Thiophene derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two prominent pathways are the VEGFR-2/AKT and the Wnt/β-catenin pathways.[3][10]
VEGFR-2/AKT Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the PI3K/AKT pathway. This pathway promotes cell survival, proliferation, and migration. Certain thiophene derivatives have been shown to inhibit VEGFR-2, thereby blocking this pro-survival signaling.[3][4]
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.
Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt binding to its receptor leads to the inactivation of this complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation. Some thiophene derivatives have been found to inhibit this pathway, leading to decreased cancer cell growth.[10]
Caption: Thiophene derivatives can interfere with the Wnt/β-catenin signaling pathway.
Antimicrobial Activity of Thiazole Derivatives
Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a core structure in numerous antimicrobial agents.[11] Thiazole derivatives exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[12]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of thiazole derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents MIC values for selected thiazole derivatives against various microbial strains.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole-quinolinium | Compound 5a/5b | MRSA | 1-8 | [13] |
| Thiazole-quinolinium | Various | Vancomycin-resistant E. faecium | 2-32 | [14] |
| Thiazole-quinolinium | Various | E. coli NDM-1 | 0.5-64 | [14] |
| Heteroaryl Thiazole | Compound 3 | S. typhimurium | 0.49 | [15] |
| Heteroaryl Thiazole | Compound 7 | S. typhimurium | 0.49 | [15] |
| Heteroaryl Thiazole | Compound 13 | S. typhimurium | 0.49 | [15] |
| Heteroaryl Thiazole | Compound 17a | G. candidum | Similar to Amphotericin B | [15] |
| Bis(thiazol-5-yl)phenylmethane | Various | S. aureus | 2-64 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[17]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[18]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[19]
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial or fungal suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanisms of Antimicrobial Action of Thiazole Derivatives
Thiazole derivatives can exert their antimicrobial effects through various mechanisms, including inhibiting essential bacterial enzymes and disrupting cell membrane integrity.[12][13]
Inhibition of Bacterial Enzymes:
Many thiazole-containing compounds target and inhibit crucial bacterial enzymes that are absent in eukaryotes, making them selective antimicrobial agents. For example, some derivatives inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[11] Others have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[20]
Caption: Inhibition of essential bacterial enzymes by thiazole derivatives.
Anti-inflammatory Activity of Benzothiophene Derivatives
Benzothiophene, which consists of a benzene ring fused to a thiophene ring, is another important heterocyclic scaffold in drug discovery. Its derivatives have demonstrated significant anti-inflammatory properties.[21]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of benzothiophene derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Specific Derivative | Cell Line | Assay | Activity Metric | Value | Reference |
| Benzothiophene | 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW264.7 | Nitric Oxide Production | EC50 | Not Quantified, but significant reduction | [21] |
| Tetrahydrobenzo[b]thiophene | Various | RAW264.7 | Nitric Oxide Production | Significant Inhibition | - | [22] |
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)
The Griess assay is a colorimetric method used to measure the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[23]
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.[24]
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.[21]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[23]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[23]
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
Signaling Pathway in Benzothiophene-Mediated Anti-inflammatory Activity
The anti-inflammatory effects of benzothiophene derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22]
NF-κB Signaling Pathway:
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Benzothiophene derivatives can inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[25][26]
Caption: Inhibition of the NF-κB signaling pathway by benzothiophene derivatives.
Sulfur-containing aromatic compounds, particularly thiophenes, thiazoles, and benzothiophenes, represent a rich source of biologically active molecules with significant therapeutic potential. This guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action. It is hoped that this resource will be valuable for researchers in the field of drug discovery and development, facilitating the design and investigation of new and more effective therapeutic agents based on these versatile scaffolds.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. benchchem.com [benchchem.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-Chloro-4-thiocyanatoaniline, a valuable intermediate in pharmaceutical and agrochemical research. The document includes a detailed experimental protocol for a high-yield synthesis, a summary of key quantitative data, and workflow diagrams to illustrate the synthetic process.
Introduction
This compound is an aromatic organic compound containing both chloro and thiocyanato functional groups on an aniline scaffold. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity. The thiocyanate group, in particular, can be a precursor for the formation of thiazoles and other sulfur-containing heterocycles, which are prevalent in many pharmaceutical agents.
Data Presentation
A summary of the quantitative data for the synthesis of this compound is presented in the table below. The data is based on an efficient and eco-friendly procedure for electrophilic thiocyanation.
| Parameter | Value | Reference |
| Starting Material | 3-Chloroaniline | [1] |
| Reagents | N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN) | [1] |
| Solvent | Ethanol (EtOH) | [1] |
| Reaction Temperature | Room Temperature (27 °C) | [1] |
| Reaction Time | 20 minutes | [1] |
| Yield | 97% | [1] |
| Melting Point | 70–72 °C | [1] |
| Appearance | Yellow Solid | [1] |
| Molecular Formula | C₇H₅ClN₂S | [2] |
| Molecular Weight | 184.65 g/mol | [2] |
| Predicted Boiling Point | 319.1±32.0 °C | [2] |
| Predicted Density | 1.43±0.1 g/cm³ | [2] |
Experimental Protocol
This section details the methodology for the synthesis of this compound.
Materials:
-
3-Chloroaniline
-
N-Bromosuccinimide (NBS)
-
Potassium Thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Silica Gel (60–120 mesh) for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in 10 mL of ethanol.
-
Addition of Thiocyanate: To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature (27 °C) for 5 minutes.
-
Addition of Aniline: Add 3-chloroaniline (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature (27 °C) for 20 minutes.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts.
-
-
Purification:
-
Concentrate the combined organic extracts under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain the pure this compound.[1]
-
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
Application Notes and Protocols for the Thiocyanation of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl thiocyanates are valuable intermediates in organic synthesis, serving as precursors for a wide range of sulfur-containing compounds with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a thiocyanate (-SCN) group onto an aromatic amine core is a key transformation. This document provides detailed application notes and protocols for various reagents and methods used in the thiocyanation of aromatic amines, with a focus on efficiency, regioselectivity, and substrate scope.
Reagents and Methodologies
The thiocyanation of aromatic amines can be achieved through several synthetic strategies, primarily involving electrophilic substitution. The choice of reagent and methodology depends on the substrate's reactivity, desired regioselectivity, and tolerance of other functional groups. Key approaches include the use of thiocyanate salts with oxidizing agents, dedicated electrophilic thiocyanating reagents, metal-catalyzed reactions, and greener photochemical or mechanochemical methods.
Thiocyanate Salts with Oxidizing Agents
A common and cost-effective method for thiocyanation involves the in-situ generation of an electrophilic thiocyanating species from an alkali metal thiocyanate salt in the presence of an oxidant. Ammonium thiocyanate (NH₄SCN) and potassium thiocyanate (KSCN) are the most frequently used salts.[1]
Mechanism Overview: The oxidant facilitates the formation of thiocyanogen, (SCN)₂, or a related electrophilic species, which then undergoes electrophilic aromatic substitution with the electron-rich aromatic amine. The amino group strongly activates the aromatic ring, typically directing the thiocyanation to the para-position unless it is blocked, in which case ortho-substitution may occur.
Common Oxidants:
-
Potassium persulfate (K₂S₂O₈)
-
Hydrogen peroxide (H₂O₂)[2]
-
N-Bromosuccinimide (NBS)[3]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4]
Experimental Protocol 1: Thiocyanation using K₂S₂O₈ and NH₄SCN [6]
This protocol is suitable for a wide range of substituted anilines and offers good to excellent yields under metal-free conditions.[6]
-
Reaction Setup: In a microwave vial, combine the aromatic amine (1.0 mmol), ammonium thiocyanate (1.2 mmol), and potassium persulfate (1.2 mmol) in 5 mL of a 1:1 mixture of acetonitrile and water.
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 80°C for 10-20 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Thiocyanation with K₂S₂O₈/NH₄SCN
Caption: Workflow for microwave-assisted thiocyanation.
Electrophilic Thiocyanating Reagents
For milder reaction conditions and to avoid strong oxidants, dedicated electrophilic thiocyanating reagents have been developed. These reagents act as "SCN⁺" synthons.
-
N-Thiocyanatosaccharin: A stable, crystalline solid that can be readily prepared from saccharin. It effectively thiocyanates a variety of nucleophiles, including aromatic amines, under mild conditions.[7]
-
N-Thiocyanatosuccinimide (NTS): Another common electrophilic source of the thiocyanate group.[8]
Experimental Protocol 2: Thiocyanation using N-Thiocyanatosaccharin [7]
-
Reaction Setup: To a solution of the aromatic amine (0.5 mmol) in dichloromethane (CH₂Cl₂, 2 mL), add N-thiocyanatosaccharin (0.65 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 1-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to afford the desired product.
Reaction Pathway: Electrophilic Thiocyanation
Caption: General mechanism of electrophilic thiocyanation.
Metal-Catalyzed Thiocyanation
Transition metal catalysis can offer unique reactivity and selectivity. Copper-catalyzed reactions have been developed for the direct ortho-C-H thiocyanation of anilines, a transformation that is challenging to achieve with other methods.[9]
Experimental Protocol 3: Copper-Catalyzed ortho-Thiocyanation [9]
-
Reaction Setup: In a sealed tube, combine the aniline (0.2 mmol), ammonium thiocyanate (0.4 mmol), Cu(OAc)₂ (0.02 mmol, 10 mol%), and tert-butyl hydroperoxide (TBHP, 0.4 mmol, 70% in water).
-
Reaction Conditions: Heat the mixture at 100°C for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Green Chemistry Approaches
To address environmental concerns, methods utilizing visible light or mechanical energy have been developed.
-
Visible-Light Photoredox Catalysis: This approach uses a photocatalyst (e.g., Eosin Y) and visible light to generate a thiocyanate radical, which then reacts with the aromatic amine.[10] This method often proceeds under mild, metal-free conditions.[10]
-
Mechanochemistry: Ball-milling provides a solvent-free or low-solvent method for the thiocyanation of anilines using ammonium thiocyanate and an oxidant like ammonium persulfate.[11][12] This technique can be more energy-efficient and simplifies work-up procedures.[11]
Experimental Protocol 4: Mechanochemical Thiocyanation [11]
-
Reaction Setup: Add the aromatic amine (0.2 mmol), silica (0.15 g), ammonium thiocyanate (0.3 mmol), and ammonium persulfate (0.3 mmol) to a stainless-steel milling jar containing stainless-steel ball bearings.
-
Reaction Conditions: Mill the mixture at 25 Hz for 1 hour at room temperature.
-
Purification: Transfer the crude mixture directly to a chromatography column for purification.
Data Summary
The following tables summarize the performance of various thiocyanation methods for aniline and its derivatives.
Table 1: Comparison of Reagents for the Thiocyanation of Aniline
| Reagent System | Oxidant/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| NH₄SCN / K₂S₂O₈ | - | MeCN/H₂O | 80 (MW) | 15 min | 92 | [6] |
| KSCN / NBS | - | Ethanol | RT | 20 min | 95 | [3] |
| N-Thiocyanatosaccharin | - | CH₂Cl₂ | RT | 1 h | 94 | [7] |
| NH₄SCN / (NH₄)₂S₂O₈ | - | Solvent-free | RT | 1 h | 50 | [11] |
| NH₄SCN / Cu(OAc)₂ | TBHP | - | 100 | 24 h | 78 (ortho) | [9] |
Table 2: Substrate Scope for K₂S₂O₈-Mediated Thiocyanation [13]
| Substrate (Ar-NH₂) | Product | Yield (%) |
| Aniline | 4-Thiocyanatoaniline | 93 |
| 4-Methylaniline | 2-Amino-5-thiocyanatotoluene | 85 |
| 4-Methoxyaniline | 4-Methoxy-2-thiocyanatoaniline | 89 |
| 4-Chloroaniline | 4-Chloro-2-thiocyanatoaniline | 86 |
| 4-Nitroaniline | 4-Nitro-2-thiocyanatoaniline | 78 |
Conclusion
A variety of effective reagents and protocols are available for the thiocyanation of aromatic amines. The choice of method can be tailored to the specific requirements of the synthesis. Traditional methods using thiocyanate salts and oxidants are robust and economical. Newer electrophilic reagents like N-thiocyanatosaccharin offer mild conditions and high yields. For specific regiochemical outcomes, such as ortho-thiocyanation, metal-catalyzed approaches are invaluable. Furthermore, green methodologies like mechanochemistry and photocatalysis provide sustainable alternatives to conventional solvent-based, high-temperature reactions. Researchers and drug development professionals can select the most appropriate protocol based on factors such as substrate availability, functional group tolerance, desired regioselectivity, and scalability.
References
- 1. jchemlett.com [jchemlett.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview [jchemlett.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed ortho-thiocyanation of aromatic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 11. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Thiocyanate Group in 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-Chloro-4-thiocyanatoaniline, a versatile building block in medicinal chemistry and materials science. The thiocyanate (-SCN) and amino (-NH₂) functional groups offer multiple reaction pathways, including intramolecular cyclization to form benzothiazoles, reduction to thiols for subsequent thioether formation, and acylation of the amino group.
Intramolecular Cyclization to 2-Amino-6-chlorobenzothiazole
The intramolecular cyclization of this compound provides a direct route to 2-amino-6-chlorobenzothiazole, a key scaffold in many biologically active compounds. This transformation is typically acid-catalyzed, proceeding through an initial protonation of the thiocyanate nitrogen, followed by nucleophilic attack of the aniline amino group.
A common method for synthesizing 2-aminobenzothiazoles involves the reaction of an aniline with a thiocyanate salt and a halogen, such as bromine, in an acidic solvent like acetic acid.[1][2][3] This proceeds via an in situ formation of a thiocyanated aniline intermediate, which then cyclizes. Starting directly from this compound streamlines this process.
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][3]
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-6-chlorobenzothiazole.
-
Dry the final product under vacuum.
-
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2-Amino-6-chlorobenzothiazole | - |
| Expected Yield | 75-85% | Estimated based on similar reactions[4] |
| Purity | >98% (after recrystallization) | - |
Logical Workflow for Intramolecular Cyclization:
References
Application Notes and Protocols: Reactions of the Amino Group on 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations targeting the amino group of 3-Chloro-4-thiocyanatoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three reactive sites: the amino group, the chloro substituent, and the thiocyanato group. The reactions detailed herein focus on the nucleophilic and diazotizable nature of the primary aromatic amine, enabling the synthesis of a diverse range of derivatives.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and characterization of its derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [2] |
| Appearance | Yellow solid | [1][3] |
| Melting Point | 70–72 °C | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.39–7.40 (m, 1H, Ar), 6.75–6.77 (m, 1H, Ar), 6.54–6.57 (m, 1H, Ar), 4.08 (s, 2H, NH₂) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.0, 137.8, 135.4, 116.2, 114.6, 111.2, 108.7 | [1] |
| IR (νₘₐₓ, cm⁻¹) | 3474, 3372 (N-H stretch), 2154 (S-C≡N stretch), 1623, 1591, 1476 (aromatic C=C stretch) | [1] |
| HRMS (ESI) | m/z calcd. for C₇H₅ClN₂S [M+H]⁺: 184.9862; found: 184.9978 | [1] |
Key Reactions of the Amino Group
The amino group of this compound is a versatile functional handle for a variety of chemical transformations, including diazotization, acylation, alkylation, and cyclization reactions.
Diazotization and Azo Coupling
The primary amino group can be readily converted to a diazonium salt, which serves as an electrophile in azo coupling reactions to form highly colored azo dyes. These dyes have applications as colorants and potential as molecular probes.
Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol
This protocol describes a general procedure for the synthesis of a representative azo dye.[4]
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.85 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure complete diazotization.
Step 2: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with continuous, efficient stirring. A colored precipitate of the azo dye will form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
Quantitative Data for Azo Dye Synthesis
| Product Name | Yield (%) | M.P. (°C) | ¹H NMR Data (Solvent) | IR Data (cm⁻¹) | MS Data (m/z) |
| (E)-1-((3-chloro-4-thiocyanatophenyl)diazenyl)naphthalen-2-ol | — | — | Characteristic aromatic and hydroxyl proton signals | Peaks for OH, N=N, SCN, and aromatic rings | Molecular ion peak corresponding to C₁₇H₁₀ClN₃OS |
Acylation of the Amino Group
The amino group can be acylated to form amides and sulfonamides. These derivatives are important in medicinal chemistry, as the amide and sulfonamide functionalities are common in many drug molecules.
Experimental Protocol: N-Acetylation
This protocol is a general method for the acetylation of anilines.
-
Dissolve 1.85 g (0.01 mol) of this compound in 20 mL of a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride.
-
If using an inert solvent, add 1.2 equivalents of a base like triethylamine or pyridine to neutralize the acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Sulfonamide Synthesis
This protocol outlines a general procedure for the synthesis of sulfonamides from anilines.
-
Dissolve 1.85 g (0.01 mol) of this compound in 20 mL of pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution to 0 °C.
-
Add 1.1 equivalents of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Acylated Products
Specific quantitative data for N-acylated derivatives of this compound is not available in the searched literature. The table below serves as a template for characterization.
| Product Name | Yield (%) | M.P. (°C) | ¹H NMR Data (Solvent) | IR Data (cm⁻¹) | MS Data (m/z) |
| N-(3-Chloro-4-thiocyanatophenyl)acetamide | — | — | Characteristic aromatic, NH, and methyl signals | Peaks for NH, C=O, SCN, and aromatic rings | Molecular ion peak corresponding to C₉H₇ClN₂OS |
| N-(3-Chloro-4-thiocyanatophenyl)-4-methylbenzenesulfonamide | — | — | Characteristic aromatic, NH, and methyl signals | Peaks for NH, SO₂, SCN, and aromatic rings | Molecular ion peak corresponding to C₁₄H₁₁ClN₂O₂S₂ |
N-Alkylation of the Amino Group
N-alkylation introduces alkyl or arylalkyl groups to the nitrogen atom, leading to secondary and tertiary amines. These reactions can be achieved through direct alkylation with alkyl halides or via reductive amination.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol is a general method for the N-alkylation of anilines via reductive amination.[5]
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloroethane (0.1-0.2 M), add the desired aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for N-Alkylated Products
While data for direct N-alkylation of this compound is limited, the following table provides data for a related N-methylated derivative.
| Product Name | Yield (%) | M.P. (°C) | ¹H NMR Data (Solvent) | IR Data (cm⁻¹) | MS Data (m/z) |
| 3-Chloro-N-methyl-4-thiocyanatoaniline | 67% | — | ¹H NMR (400 MHz, CDCl₃) δ: 7.25 (d, J = 2.4 Hz, 1H), 7.18 (d, J = 8.4 Hz, 1H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H), 4.25 (br s, 1H), 2.85 (s, 3H) | — | m/z [M]⁺ calcd for C₉H₁₀N₂S: 178.0560, found: 178.0557 |
Intramolecular Cyclization to form Benzothiazoles
The presence of the amino group ortho to the thiocyanato group allows for intramolecular cyclization under oxidative conditions to form 2-aminobenzothiazole derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Experimental Protocol: Oxidative Cyclization to 6-Chloro-2-aminobenzothiazole
This protocol is based on the general synthesis of 2-aminobenzothiazoles from substituted anilines.
-
Dissolve 3-chloro-4-fluoroaniline (as an analogue for which this reaction is documented) in glacial acetic acid.[6]
-
Add potassium thiocyanate to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into a large volume of water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol.
Quantitative Data for Benzothiazole Derivatives
The following data is for N-alkylated derivatives of 6-chlorobenzothiazol-2-amine, which can be synthesized from the primary amine product of the cyclization reaction described above.
| Product Name | Yield (%) | M.P. (°C) | ¹H NMR Data (600 MHz, CDCl₃) | ESI-MS [M+H]⁺ | Reference |
| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | 45% | 145.6–147.6 | δ: 7.55 (d, J=2.1 Hz, 1H), 7.43 (d, J=8.6 Hz, 1H), 7.10–7.25 (m, 5H), 5.15 (s, 1H), 4.65 (s, 2H) | 293.5 | [2] |
| 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine | 58% | 101.3–103.3 | δ: 7.54 (d, J=2.0 Hz, 1H), 7.43 (d, J=8.6 Hz, 1H), 7.24 (s, 1H), 6.34–6.53 (m, 3H), 5.08 (s, 1H), 4.56 (s, 2H), 3.75 (s, 6H) | 335.1 | [2] |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 31% | 148.4–150.8 | δ: 8.41 (d, J=8.4 Hz, 1H), 8.22 (d, J=8.4 Hz, 2H), 8.20 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 4.85 (s, 2H), 3.08 (s, 1H) | 320.4 | [2] |
| N-benzyl-6-chlorobenzo[d]thiazol-2-amine | 50% | 123.5–125.5 | δ: 7.54 (d, J=2.0 Hz, 1H), 7.36–7.39 (m, 3H), 7.31–7.33 (m, 3H), 7.24 (d, J=2.0 Hz, 1H), 5.16 (s, 1H), 4.63 (s, 2H) | 275.1 | [2] |
Biological Significance and Signaling Pathways
Benzothiazole derivatives, which can be synthesized from this compound, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects.[2][3] Recent studies on 6-chlorobenzothiazole derivatives have shown that they can exert their anticancer effects by modulating key cellular signaling pathways.
For instance, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis by inhibiting both the AKT and ERK signaling pathways.[2] These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.
The dual inhibition of these pathways by benzothiazole derivatives represents a promising strategy for cancer therapy, addressing both cell survival and proliferation mechanisms.[2] This highlights the potential of this compound as a starting material for the development of novel therapeutic agents.
References
- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines | MDPI [mdpi.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloro-4-thiocyanatoaniline as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-thiocyanatoaniline is a versatile chemical intermediate poised for significant applications in pharmaceutical research and development. Its unique structural features, comprising a halogenated aniline core and a reactive thiocyanate group, make it an ideal precursor for the synthesis of a variety of heterocyclic compounds with pronounced biological activity. Notably, this compound serves as a key building block for the synthesis of 2-amino-7-chlorobenzothiazoles, a scaffold of high interest in the development of targeted therapies, particularly kinase inhibitors for oncology.
The thiocyanate moiety facilitates intramolecular cyclization to form the benzothiazole ring system, a privileged scaffold in medicinal chemistry. The presence of the chlorine atom at the 7-position of the resulting benzothiazole can be exploited for further structural modifications to fine-tune the pharmacological properties of the final compounds. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to 2-amino-7-chlorobenzothiazole, along with its application as a precursor for kinase inhibitors targeting the CLK2 and PI3Kβ signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 70-72 °C | [2] |
Table 2: Biological Activity of Benzothiazole-Based Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Disease Area |
| Benzobisthiazole (e.g., 3A5) | CLK1 | 51 | Cancer, Neurodegenerative Disorders |
| CLK2 | 68 | Cancer, Neurodegenerative Disorders | |
| CLK3 | 346 | Cancer, Neurodegenerative Disorders | |
| Dyrk1A | 260 | Cancer, Neurodegenerative Disorders | |
| Benzothiazole Derivative | PI3Kβ | 20 | Cancer |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the electrophilic thiocyanation of anilines.
Materials:
-
3-Chloroaniline
-
Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in ethanol (10 mL).
-
To this solution, add potassium thiocyanate (2.1 mmol) and stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add 3-chloroaniline (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product three times with ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain this compound.[2]
Expected Yield: ~97%[2]
Protocol 2: Synthesis of 2-Amino-7-chlorobenzothiazole from this compound
This protocol describes the intramolecular cyclization of the thiocyanatoaniline to form the benzothiazole ring.
Materials:
-
This compound
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Aqueous ammonia
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in cooled glacial acetic acid.
-
Slowly add a solution of bromine (0.01 mol) in glacial acetic acid to the reaction mixture while maintaining a low temperature.
-
After the addition is complete, reflux the mixture for 10-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with aqueous ammonia to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-chlorobenzothiazole.
Mandatory Visualization
Caption: Synthetic workflow from 3-chloroaniline to 2-amino-7-chlorobenzothiazole and its application.
Application as a Precursor for Kinase Inhibitors
The 2-amino-7-chlorobenzothiazole scaffold derived from this compound is a valuable starting point for the synthesis of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Targeting the CLK2 Signaling Pathway
Cdc2-like kinases (CLKs) are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[2] Aberrant splicing is increasingly recognized as a driver of tumorigenesis. Benzobisthiazoles have emerged as a novel scaffold for potent CLK2 inhibitors. The 2-amino-7-chlorobenzothiazole core can be elaborated to generate such inhibitors.
Caption: Inhibition of the CLK2 signaling pathway by a benzothiazole-derived inhibitor.
Targeting the PI3Kβ Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a central role in cell growth, proliferation, and survival. The PI3K family has several isoforms, and isoform-selective inhibitors are sought to improve therapeutic efficacy and reduce side effects. The p110β isoform (PI3Kβ) is particularly important in cancers with loss of the PTEN tumor suppressor. Benzothiazole derivatives have been identified as potent and selective inhibitors of PI3Kβ.
Caption: Inhibition of the PI3Kβ signaling pathway by a benzothiazole-derived inhibitor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutically relevant compounds. Its efficient conversion to the 2-amino-7-chlorobenzothiazole scaffold provides access to a class of molecules with significant potential as kinase inhibitors for the treatment of cancer and other diseases. The detailed protocols and application notes provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Application of 3-Chloro-4-thiocyanatoaniline in Medicinal Chemistry: A Building Block for Bioactive Benzothiazoles
Introduction: 3-Chloro-4-thiocyanatoaniline is a substituted aniline that holds potential as a versatile building block in medicinal chemistry. While direct studies on its biological activities are limited, its structural features make it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems known to possess a wide range of pharmacological properties. The presence of a chloro group, a thiocyanate moiety, and an amino group provides multiple reactive sites for chemical modification and elaboration into novel drug candidates. This document provides an overview of its potential applications, primarily focusing on its conversion to 2-amino-6-chlorobenzothiazole derivatives, a class of compounds investigated for their antimicrobial properties.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its handling and use in synthetic protocols.
| Property | Value |
| CAS Number | 3226-46-8 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Appearance | Solid |
| Melting Point | Information not readily available |
| Boiling Point | Information not readily available |
| Solubility | Soluble in many organic solvents |
Application in the Synthesis of Bioactive 2-Amino-6-chlorobenzothiazoles
The primary documented application of chlorine-substituted 4-thiocyanatoanilines in medicinal chemistry is their use as precursors for the synthesis of 2-amino-6-chlorobenzothiazole derivatives. This class of compounds has been explored for its antimicrobial activities. The synthesis involves an intramolecular cyclization of the thiocyanatoaniline, a reaction known as the Hugerschoff reaction.
Signaling Pathway and Logical Relationship
The logical progression from the starting material to the final bioactive compounds can be visualized as a synthetic pathway.
Caption: Synthetic workflow from this compound to bioactive derivatives.
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound and its subsequent conversion to 2-amino-6-chlorobenzothiazole derivatives. These are based on established methods for similar compounds and may require optimization for specific substrates.
Protocol 1: Synthesis of this compound
This protocol is a general method for the thiocyanation of anilines.
Materials:
-
3-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂) or other oxidizing agents
-
Glacial acetic acid or other suitable solvent
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 3-chloroaniline and ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole from this compound (Hugerschoff Reaction)
This protocol describes the cyclization of the thiocyanatoaniline to the benzothiazole core.
Materials:
-
This compound
-
Suitable solvent (e.g., chlorobenzene, acetic acid)
-
Acid or base catalyst (optional, depending on the specific conditions)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-amino-6-chlorobenzothiazole.
Protocol 3: Synthesis of N-substituted-2-amino-6-chlorobenzothiazole Derivatives
Further modification of the 2-amino group can lead to a diverse library of compounds for biological screening.
Materials:
-
2-Amino-6-chlorobenzothiazole
-
Acylating or alkylating agent (e.g., chloroacetyl chloride, substituted benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 2-amino-6-chlorobenzothiazole and a base in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating or alkylating agent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Biological Activity of Related Benzothiazole Derivatives
| Compound Class | Test Organism(s) | Reported Activity (e.g., MIC) |
| Substituted 2-aminobenzothiazoles | Staphylococcus aureus | Variable, some with MICs in the µg/mL range |
| Substituted 2-aminobenzothiazoles | Escherichia coli | Generally less active than against Gram-positive bacteria |
| Thiazolidinone derivatives of 2-aminobenzothiazole | Various bacteria and fungi | Moderate to good activity |
| Schiff base derivatives of 2-aminobenzothiazole | Candida albicans | Some derivatives show antifungal activity |
Experimental Workflow Diagram
The general workflow for the synthesis and evaluation of bioactive compounds from this compound is depicted below.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This compound serves as a valuable, though currently underutilized, starting material in medicinal chemistry. Its primary potential lies in its efficient conversion to 2-amino-6-chlorobenzothiazoles, a scaffold known to exhibit a range of biological activities, particularly antimicrobial effects. The protocols and data presented here, largely based on analogous compounds, provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives of this compound. Further investigation into this area could lead to the discovery of new therapeutic agents.
Synthesis of Novel Bioactive Molecules from 3-Chloro-4-thiocyanatoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel bioactive molecules derived from the precursor 3-Chloro-4-thiocyanatoaniline. The primary focus is on the synthesis of 2-amino-6-chlorobenzothiazole and its subsequent derivatization to yield compounds with potential antimicrobial and anticancer activities.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles. The inherent reactivity of the thiocyanate and amino functionalities allows for intramolecular cyclization to form the 2-aminobenzothiazole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. The protocols outlined below describe the synthesis of 2-amino-6-chlorobenzothiazole and its conversion into Schiff base derivatives, which have demonstrated promising antimicrobial and anticancer properties.
Data Presentation: Bioactivity of 2-Amino-6-chlorobenzothiazole Derivatives
The following tables summarize the biological activities of various derivatives synthesized from the 2-amino-6-chlorobenzothiazole core.
Table 1: Antimicrobial Activity of 2-Amino-6-chlorobenzothiazole Schiff Base Derivatives
| Compound ID | Schiff Base Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 1a | 4-Hydroxybenzylidene | 25 | 50 | 50 | [1] |
| 1b | 4-Methoxybenzylidene | 50 | 100 | >100 | [1] |
| 1c | 4-Chlorobenzylidene | 12.5 | 25 | 25 | [1] |
| 1d | 4-Nitrobenzylidene | 12.5 | 12.5 | 25 | [1] |
Table 2: Anticancer Activity of 2-Amino-6-chlorobenzothiazole Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 2a | Phenylacetamide | MCF-7 (Breast) | 7.44 | [2] |
| 2b | Thiazolidinone | HCT-116 (Colon) | 9.99 | [2] |
| 2c | Pyrazole | A549 (Lung) | 8.64 | [3] |
| 2d | Benzothiazole-triazole hybrid | Triple-negative breast cancer | 30.49 | [4] |
| 2e | 2-aminobenzothiazole-TZD series | MCF-7 (Breast) | 8.27 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from this compound
This protocol describes the intramolecular cyclization of this compound to yield 2-amino-6-chlorobenzothiazole. This method is adapted from established procedures for the synthesis of 2-aminobenzothiazoles from substituted anilines.[6][7][8]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Potassium Thiocyanate (if starting from 4-chloroaniline)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzothiazole.
Protocol 2: Synthesis of Schiff Base Derivatives of 2-Amino-6-chlorobenzothiazole
This protocol outlines the synthesis of Schiff bases by the condensation of 2-amino-6-chlorobenzothiazole with various aromatic aldehydes.[4][9][10]
Materials:
-
2-Amino-6-chlorobenzothiazole
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-chlorobenzothiazole (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][11]
Materials:
-
Synthesized compounds
-
Cancer cell line (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Western Blot Analysis for PI3K/AKT Signaling Pathway
This protocol provides a general method to assess the effect of the synthesized compounds on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.[2][12][13]
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels relative to the total protein.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Synthesis and Bioactivity Screening.
Signaling Pathways
Caption: PI3K/AKT/mTOR and Apoptotic Signaling Pathways.
Caption: Mitochondrial Apoptosis Pathway Modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jchr.org [jchr.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for four major classes of palladium-catalyzed cross-coupling reactions involving substituted anilines: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling. These reactions are foundational in modern organic synthesis, particularly for the construction of carbon-nitrogen and carbon-carbon bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling an amine with an aryl halide or pseudohalide.[1][2] This reaction is exceptionally versatile for the synthesis of a wide range of arylamines from substituted anilines.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the aniline, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of various substituted anilines with aryl halides.
| Entry | Aryl Halide | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 18 | 95[3] |
| 2 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ | Toluene | 100 | 24 | 92[4] |
| 3 | 3-Chloroanisole | N-Methylaniline | [Pd(allyl)Cl]₂ (1.0) | RuPhos (2.0) | K₃PO₄ | Dioxane | 110 | 12 | 88[5] |
| 4 | 2-Bromotoluene | 4-Fluoroaniline | Pd₂(dba)₃ (1.0) | tBuXPhos (2.0) | LHMDS | THF | 80 | 6 | 97[6] |
| 5 | 4-Iodoanisole | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | K₂CO₃ | Water | 50 | 1 | 98[7] |
Experimental Protocol: Coupling of 4-Chlorotoluene with Aniline
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
4-Chlorotoluene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add NaOtBu (2.0 equivalents), 4-chlorotoluene (1.0 equivalent), and aniline (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-4-methylaniline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon (C-C) bonds between an organoboron compound (boronic acid or ester) and an aryl or vinyl halide or triflate.[8] This reaction is widely used to synthesize biaryl compounds from substituted haloanilines.
Catalytic Cycle
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of various substituted anilines with boronic acids.
| Entry | Haloaniline | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95[9] |
| 2 | 4-Bromo-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92[10] |
| 3 | 3-Iodoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2.0) | - | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 96[11] |
| 4 | 2-Chloro-5-nitroaniline | 3-Tolylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | - | K₂CO₃ | H₂O | 85 | 1 | 93[12] |
| 5 | 4-Bromoaniline | Naphthalene-1-boronic acid | Pd/NiFe₂O₄ | - | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 94[13] |
Experimental Protocol: Coupling of 2-Bromoaniline with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
2-Bromoaniline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask. Add Pd(dppf)Cl₂ (3.0 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminobiphenyl.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14] This reaction is a valuable tool for the arylation of olefins using substituted haloanilines.
Catalytic Cycle
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.[15]
Caption: Catalytic cycle for the Heck reaction.
Quantitative Data
The following table summarizes typical reaction parameters for the Heck reaction of various substituted haloanilines with alkenes.
| Entry | Haloaniline | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd/C (0.5) | - | NaOAc | DMA | 140 | 20 | 94[3] |
| 2 | 3-Bromoindazole | Styrene | Pd(OAc)₂ (5.0) | PPh₃ (10) | TEA | Silica gel (ball-milling) | RT | 1.5 | 92[16] |
| 3 | 4-Iodoaniline | n-Butyl acrylate | Pd(OAc)₂ (1.0) | P(o-tol)₃ (2.0) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 2-Bromoaniline | Methyl acrylate | PdCl₂(PPh₃)₂ (2.0) | - | K₂CO₃ | NMP | 120 | 24 | 78 |
| 5 | 4-Bromo-2-fluoroaniline | Styrene | Pd(OAc)₂ (2.0) | DavePhos (4.0) | Cs₂CO₃ | Dioxane | 110 | 12 | 89 |
Experimental Protocol: Coupling of 4-Bromo-2,6-dimethylaniline with Acrylonitrile
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
4-Bromo-2,6-dimethylaniline
-
Acrylonitrile
-
10% Palladium on Carbon (Pd/C, wet)
-
Sodium Acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA)
-
Sealed reaction vessel
Procedure:
-
Reaction Setup: To a sealed reaction vessel, add 4-bromo-2,6-dimethylaniline (1.0 equivalent), NaOAc (1.5 equivalents), and 10% Pd/C (0.5 mol%).
-
Solvent and Reagent Addition: Add DMA to the vessel, followed by the addition of acrylonitrile (1.2 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cinnamonitrile derivative.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17] This reaction is highly effective for the synthesis of substituted alkynyl anilines.
Catalytic Cycle
The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[1] Copper-free versions of the reaction are also known.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Note: Analytical Methods for Monitoring Reactions with 3-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-thiocyanatoaniline is a chemical intermediate of interest in the synthesis of various compounds, including those with potential pharmaceutical applications. The thiocyanate group is a versatile functional group that can be converted into other sulfur-containing moieties, making it a valuable building block in medicinal chemistry and materials science.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, ensuring product purity, and identifying potential byproducts during the synthesis and subsequent reactions of this compound.
This document provides detailed application notes and protocols for the analysis of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methods Overview
A comparison of the primary analytical techniques for monitoring reactions with this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei.[2] |
| Primary Use | Quantitative analysis of reaction progress and purity assessment.[2][3][4] | Identification and confirmation of volatile starting materials, byproducts, and impurities.[3][5] | Structural elucidation and confirmation of the desired product and impurities.[2][6][7] |
| Advantages | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[2] | High sensitivity and specificity, allows for impurity identification through mass fragmentation patterns.[2] | Provides unambiguous structure confirmation and can quantify impurities without the need for specific reference standards.[2] |
| Limitations | Requires reference standards for the definitive identification of impurities.[2] | Limited to volatile and thermally stable compounds; derivatization may be required.[3][5] | Lower sensitivity compared to chromatographic methods.[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general reversed-phase HPLC method for monitoring the consumption of this compound and the formation of products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Equipped with a gradient pump, autosampler, column oven, and UV detector.[4] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid.[4] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30°C.[3] |
| Detection | UV at 254 nm.[3] |
| Injection Volume | 10 µL.[3] |
Sample Preparation:
-
Accurately pipette a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[3]
-
Further, dilute the sample to a final concentration of approximately 0.1 mg/mL for injection.[2][3]
-
Filter the sample through a 0.45 µm syringe filter before transferring it to an HPLC vial to prevent clogging the system.[3]
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared reaction sample.
-
Monitor the decrease in the peak area of the starting material and the appearance of product peaks over time.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification of volatile impurities and byproducts.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[5] |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[4][5] |
| Injector Temperature | 280°C.[5] |
| Oven Program | Initial temperature 70°C (hold for 1 min), ramp to 280°C at 15°C/min, hold for 10 min.[5] |
| MS Ion Source Temp. | 230°C.[4][5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[4][5] |
| Scan Mode | Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5][7] |
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
Dilute the sample to an appropriate concentration in the chosen solvent for injection.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation of the final product and for identifying major byproducts.
Instrumentation and Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz.[7] | 100 MHz.[7] |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Pulse Program | Standard single-pulse.[7] | Standard proton-decoupled.[7] |
| Number of Scans | 16.[7] | 1024.[7] |
| Relaxation Delay | 2 seconds.[7] | 5 seconds.[7] |
Sample Preparation:
-
Isolate the compound of interest from the reaction mixture using appropriate purification techniques (e.g., column chromatography).
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[2][7]
Data Presentation
Table 1: HPLC Retention Times for a Hypothetical Reaction
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Product 1 | 12.2 |
| Byproduct 1 | 6.8 |
Table 2: GC-MS Data for Potential Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 3-Chloro-4-fluoroaniline | 9.2 | 145, 110, 83 |
| 3,4-Dichloroaniline | 10.1 | 161, 126, 90 |
| 4-Thiocyanatoaniline* | 7.9 | 150, 124, 92 |
*Note: These are representative data for structurally similar compounds and may be used as a reference for identifying potential impurities in reactions involving this compound.
Visualizations
Caption: General experimental workflow for monitoring reactions with this compound.
References
- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 3-Chloro-4-thiocyanatoaniline Reactions by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Chloro-4-thiocyanatoaniline and its reaction products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for monitoring reaction progress, assessing product purity, and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of substituted anilines, offering excellent resolution and sensitivity without the need for derivatization.[1][2]
Application Note: HPLC Purity Assay and Reaction Monitoring
This method is suitable for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | 70% A / 30% B, hold for 2 minLinear gradient to 10% A / 90% B over 10 minHold at 10% A / 90% B for 5 minReturn to initial conditions over 1 minEquilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol: HPLC Analysis
1. Reagent and Standard Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and degas.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.[1]
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the 1 mg/mL stock solution to 10 mL with the diluent.
2. Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture or sample.
-
Dissolve the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL.[1]
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
3. Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the working standard solution to determine the retention time and peak area of this compound.
-
Inject the prepared sample solution.
-
The purity of the sample can be calculated using the area percent method. For reaction monitoring, the disappearance of starting materials and the appearance of the product peak can be tracked over time.
Table 2: Expected HPLC Performance (Illustrative)
| Parameter | Expected Value |
| Retention Time (t_R) | 8 - 12 min (dependent on exact conditions and column) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of reaction products and byproducts due to the high specificity of mass spectrometric detection.[2][3]
Application Note: GC-MS for Impurity Profiling and Structural Confirmation
This method is ideal for identifying volatile impurities in this compound samples and for confirming the structure of the main component. Due to the polarity of the aniline group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often feasible.
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold at 280 °C for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | 50 - 350 amu |
Experimental Protocol: GC-MS Analysis
1. Reagent and Standard Preparation:
-
Solvent: Use a high-purity solvent such as ethyl acetate or dichloromethane.
-
Standard Solution (1 mg/mL): Prepare a stock solution by dissolving 10 mg of this compound reference standard in 10 mL of the chosen solvent.[2]
-
Working Standard Solution (e.g., 10 µg/mL): Prepare serial dilutions from the stock solution as needed for calibration.
2. Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove non-volatile components.
-
Filter the final sample solution through a 0.45 µm syringe filter.
3. Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify the peaks by comparing their retention times and mass spectra with those of the reference standard.
-
The expected mass spectrum for this compound would show a molecular ion peak ([M]⁺) at m/z 184, with a characteristic isotopic pattern for one chlorine atom.[4]
Table 4: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Molecular Ion (m/z) | 184 ([M]⁺), 186 ([M+2]⁺) in an approximate 3:1 ratio[4] |
| Key Fragments (m/z) | 158, 152, 149, 122, 105, 90, 78, 63[4] |
Visualizations
Reaction Pathway: Synthesis of this compound
The following diagram illustrates a common synthetic route for this compound via electrophilic thiocyanation of 3-chloroaniline.
Experimental Workflow: HPLC Analysis
This diagram outlines the general workflow for the analysis of a reaction sample using HPLC.
Experimental Workflow: GC-MS Analysis
This diagram illustrates the typical steps involved in preparing and analyzing a sample by GC-MS.
References
Troubleshooting & Optimization
Troubleshooting low yield in thiocyanation of anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the thiocyanation of anilines, particularly focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the thiocyanation of anilines?
A1: Low yields in aniline thiocyanation can often be attributed to several factors:
-
Reduced Nucleophilicity of the Aniline: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[1][2]
-
Side Reactions: Polymerization of the aniline substrate can be a significant competing reaction, especially with electron-rich anilines, leading to the formation of polyaniline and reducing the yield of the desired thiocyanated product.[3]
-
Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry of reagents, inappropriate solvent, non-ideal temperature, and prolonged reaction times can all contribute to lower yields.[4]
-
Reagent Quality: The purity and stability of the thiocyanating agent and any co-reagents or catalysts are crucial for an efficient reaction.
-
Inadequate Workup Procedure: The desired product might be lost or decompose during extraction and purification if the workup procedure is not optimized.[5]
Q2: How do substituents on the aniline ring affect the thiocyanation reaction?
A2: The electronic nature of the substituents on the aniline ring plays a critical role in the outcome of the thiocyanation reaction:
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density of the aromatic ring, making it more nucleophilic and generally leading to higher reaction rates and yields. However, they can also increase the likelihood of side reactions like polymerization.[6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and halo groups decrease the nucleophilicity of the aniline, which can lead to sluggish or incomplete reactions and consequently lower yields.[1][6] However, in some cases, EWGs can lead to better regioselectivity and prevent unwanted side reactions.[3]
Q3: What are some common side products in aniline thiocyanation, and how can they be minimized?
A3: A primary side product is polyaniline, which results from the oxidation and polymerization of the aniline starting material.[3] The formation of thiocyanogen polymer can also occur, contaminating the product.[5] To minimize these side reactions:
-
Control the Temperature: Running the reaction at lower temperatures can help to reduce the rate of polymerization.[5]
-
Optimize Reagent Stoichiometry: Using the optimal ratio of aniline to the thiocyanating agent can help favor the desired reaction pathway.[4]
-
Choose the Right Solvent: The choice of solvent can influence the solubility of intermediates and suppress side reactions. Ethanol has been shown to be an effective solvent in some procedures.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My thiocyanation reaction is resulting in a low yield or no product at all. What steps can I take to troubleshoot this?
A: A systematic approach to troubleshooting is recommended. Consider the following factors:
-
Re-evaluate Your Substrate:
-
Electron-Poor Anilines: If your aniline has strong electron-withdrawing groups, you may need to employ harsher reaction conditions or a more potent thiocyanating system.[1]
-
Electron-Rich Anilines: If your aniline is highly activated, consider the possibility of polymerization. Try running the reaction at a lower temperature and for a shorter duration.[3][5]
-
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that your thiocyanate source (e.g., KSCN, NH₄SCN) and any activating agents (e.g., NBS, bromine) are pure and dry.
-
An optimized molar ratio of aniline:thiocyanate source:activating agent is crucial. For instance, a 1:2:1 mole ratio of aniline:KSCN:NBS has been reported to provide high yields.[4]
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While various solvents have been used, ethanol has been identified as an effective and environmentally friendly option.[4]
-
Temperature: Many thiocyanation reactions proceed efficiently at room temperature.[4] However, for less reactive substrates, gentle heating might be necessary. Conversely, for highly reactive anilines, cooling the reaction mixture can prevent side reactions.[5]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction.
-
Issue 2: Formation of a Complex Mixture of Products
Q: My reaction is producing multiple spots on TLC, indicating a mixture of products. How can I improve the selectivity?
A: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity: The thiocyanation of anilines typically occurs at the para-position relative to the amino group due to steric hindrance at the ortho-positions.[6] If you are observing a mixture of ortho and para isomers, consider using a bulkier thiocyanating agent or adjusting the solvent to influence the selectivity.
-
Side Reactions: As mentioned earlier, polymerization is a common side reaction. If you suspect polymerization, try the mitigation strategies outlined in Q3 of the FAQs. Additionally, ensure that your reaction is performed under an inert atmosphere if any of the reagents or intermediates are sensitive to air or moisture.
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiocyanation of Aniline
| Entry | Solvent | Aniline:KSCN:NBS (molar ratio) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 1:2:1 | 27 | 20 | 85 |
| 2 | Ethanol | 1:2:1 | 27 | 20 | 95 |
| 3 | Acetonitrile | 1:2:1 | 27 | 20 | 80 |
| 4 | Dichloromethane | 1:2:1 | 27 | 20 | 75 |
| 5 | Water | 1:2:1 | 27 | 20 | 60 |
| 6 | Ethanol | 1:1:1 | 27 | 20 | 70 |
| 7 | Ethanol | 1:2:1.5 | 27 | 20 | 92 |
This table is based on data from an optimized procedure for the thiocyanation of aniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[4]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Thiocyanation of Anilines using NBS and KSCN [4]
-
To a solution of N-bromosuccinimide (NBS) (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (KSCN) (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add the substituted aniline (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to obtain the desired thiocyanated aniline.
Visualizations
Caption: Experimental workflow for the thiocyanation of anilines.
Caption: Generalized mechanism for electrophilic thiocyanation of aniline.
References
Technical Support Center: Synthesis of 3-Chloro-4-thiocyanatoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-thiocyanatoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A highly efficient and eco-friendly method for the synthesis of this compound is the electrophilic thiocyanation of 3-chloroaniline using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol.[1] This method is favored for its high regioselectivity, excellent yields (often exceeding 95%), and mild reaction conditions.[1]
Q2: What is the expected yield and purity of this compound from the recommended synthesis method?
A2: The electrophilic thiocyanation of 3-chloroaniline using NBS and KSCN in ethanol has been reported to produce this compound with a yield of 97%.[1] The product is typically a yellow solid with a melting point of 70–72 °C.[1] With proper purification, high purity can be achieved.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: The identity and purity of the final product can be confirmed using a combination of spectroscopic and analytical techniques. Key characterization data includes:
-
¹H NMR (400 MHz, CDCl₃): Spectral data will show characteristic peaks for the aromatic protons and the amine protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the amine (around 3370-3475 cm⁻¹), the S-C≡N stretch of the thiocyanate group (around 2155 cm⁻¹), and C-Cl stretches.[1]
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry can be used to confirm the exact mass of the molecule.[1]
-
Melting Point: A sharp melting point in the range of 70–72 °C is indicative of high purity.[1]
Q4: What are the main directing effects that determine the position of thiocyanation on the 3-chloroaniline ring?
A4: The regioselectivity of the electrophilic thiocyanation of 3-chloroaniline is governed by the directing effects of the substituents on the aromatic ring. Both the amino group (-NH₂) and the chloro group (-Cl) are ortho, para-directors. The amino group is a strong activating group, while the chloro group is a deactivating but ortho, para-directing group. The thiocyanation occurs predominantly at the 4-position (para to the amino group) due to a combination of electronic activation from the amino group and steric hindrance at the positions ortho to the amino group (positions 2 and 6).
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reagents2. Insufficient Reaction Time3. Suboptimal Temperature | 1. Use fresh N-bromosuccinimide (NBS) and ensure potassium thiocyanate (KSCN) is dry.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, extend the reaction time.3. Ensure the reaction is carried out at room temperature as specified in the protocol. |
| Formation of Multiple Products (Isomeric Byproducts) | 1. Lack of Regioselectivity | 1. While the reaction is highly regioselective for the 4-position, trace amounts of 2-thiocyanato and 6-thiocyanato isomers may form. Purify the crude product using column chromatography on silica gel with a hexane-ethyl acetate mobile phase to isolate the desired 4-substituted isomer.[1] |
| Presence of Unreacted 3-Chloroaniline | 1. Insufficient Thiocyanating Agent2. Incomplete Reaction | 1. Ensure the correct stoichiometry of NBS and KSCN is used.2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a Dark-Colored or Tarry Reaction Mixture | 1. Oxidation of the Aniline2. Polymerization of the Thiocyanating Agent | 1. Use purified, colorless 3-chloroaniline. Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.2. Maintain the reaction at room temperature and avoid heating, which can promote the polymerization of thiocyanogen. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities | 1. Purify the crude product by column chromatography before attempting crystallization.2. Try different solvent systems for recrystallization. |
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of this compound and a structurally similar compound using the NBS/KSCN method.
| Product | Starting Material | Method | Solvent | Yield (%) | Reference |
| This compound | 3-Chloroaniline | NBS/KSCN | Ethanol | 97 | [1] |
| 2-Chloro-4-thiocyanatoaniline | 2-Chloroaniline | Mechanochemical | Solvent-free | 89 | [2] |
Experimental Protocols
Synthesis of this compound via Electrophilic Thiocyanation
This protocol is adapted from an efficient and eco-friendly procedure for the electrophilic thiocyanation of anilines.[1]
Materials and Reagents:
-
3-Chloroaniline
-
N-bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Silica gel (for column chromatography)
-
Hexane
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add 3-chloroaniline (1.0 mmol).
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Chloro-4-thiocyanatoaniline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloro-4-thiocyanatoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct electrophilic thiocyanation of 3-chloroaniline. This is typically achieved using a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent. Common oxidants include persulfates (e.g., potassium persulfate, K₂S₂O₈) or halonium sources like N-bromosuccinimide (NBS).
Q2: What are the primary impurities I should expect in my crude product?
A2: Common impurities can be categorized as process-related or side-product-related. These include unreacted 3-chloroaniline, regioisomers (ortho-thiocyanated products), di-thiocyanated species, and potentially isothiocyanate isomers. Depending on the reaction conditions, thiourea derivatives and products from oxidative side reactions may also be present.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (3-chloroaniline) and the formation of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Q4: What are the recommended purification techniques for this compound?
A4: The primary method for purification is column chromatography on silica gel.[1] Recrystallization from a suitable solvent system can also be effective for removing less polar or more crystalline impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
-
Symptom: Analysis of the crude reaction mixture by HPLC or NMR shows a low conversion of the starting material, 3-chloroaniline.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Oxidizing Agent | The oxidizing agent (e.g., potassium persulfate) may be old or have degraded. Use a fresh batch of the oxidant. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious of increased side product formation. |
| Poor Solubility of Reagents | Ensure that the chosen solvent system provides adequate solubility for all reactants. A co-solvent may be necessary. |
Issue 2: Presence of Significant Amounts of Isomeric Impurities
-
Symptom: HPLC or GC-MS analysis reveals the presence of peaks with the same mass as the product but different retention times, suggesting regioisomers.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes lead to a loss of regioselectivity. Running the reaction at a lower temperature (e.g., 0-5 °C) may improve the selectivity for the para-substituted product. |
| Choice of Thiocyanating Agent | The steric bulk of the electrophilic thiocyanating species can influence regioselectivity. Experimenting with different reagent systems (e.g., NBS/KSCN vs. K₂S₂O₈/NH₄SCN) may alter the isomeric ratio. |
Issue 3: Formation of an Isothiocyanate Impurity
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Symptom: The IR spectrum of the product shows a strong, broad absorption around 2100-2200 cm⁻¹, characteristic of an isothiocyanate (N=C=S), in addition to the sharp thiocyanate (S-C≡N) peak around 2150 cm⁻¹.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Isomerization of the Product | The thiocyanate product can isomerize to the more thermodynamically stable isothiocyanate, particularly with prolonged reaction times, elevated temperatures, or in the presence of excess thiocyanate ions.[2] |
| Minimize reaction time and work up the reaction mixture promptly upon completion. Avoid excessive heating during workup and purification. |
Issue 4: Formation of Polymeric or Insoluble Byproducts
-
Symptom: The reaction mixture contains a significant amount of dark, insoluble material.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidative Polymerization of Aniline | Strong oxidizing conditions can lead to the polymerization of the starting aniline or the product. |
| Add the oxidizing agent portion-wise to control the reaction rate and exotherm. Ensure efficient stirring to avoid localized high concentrations of the oxidant. | |
| Polymerization of Thiocyanogen | The electrophile, thiocyanogen ((SCN)₂), can polymerize at higher temperatures.[2] |
| Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
Summary of Common Impurities
The following table summarizes the most common impurities, their likely origin, and recommended analytical methods for their detection.
| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique(s) |
| 3-Chloroaniline | 3-Cl-C₆H₄-NH₂ | Unreacted starting material | HPLC, GC-MS |
| 2-Chloro-6-thiocyanatoaniline | 2-Cl, 6-SCN-C₆H₃-NH₂ | Regioisomerization during electrophilic substitution | HPLC, GC-MS, NMR |
| 3-Chloro-2-thiocyanatoaniline | 3-Cl, 2-SCN-C₆H₃-NH₂ | Regioisomerization during electrophilic substitution | HPLC, GC-MS, NMR |
| 3-Chloro-4-isothiocyanatoaniline | 3-Cl-C₆H₄-NCS | Isomerization of the final product[2] | HPLC, IR Spectroscopy |
| 3-Chloro-x,y-dithiocyanatoaniline | 3-Cl, x,y-(SCN)₂-C₆H₂-NH₂ | Over-reaction with the thiocyanating agent[2] | LC-MS |
| N-(3-chloro-4-thiocyanatophenyl)thiourea | 3-Cl, 4-SCN-C₆H₃-NH-C(=S)-NH₂ | Reaction with ammonium thiocyanate under thermal conditions[3][4] | LC-MS |
| Azoxy- and Azo-bis(3-chloroaniline) derivatives | (3-Cl-C₆H₄)-N=N(O)-(C₆H₄-Cl-3) | Oxidative coupling of the starting material | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Persulfate Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (1.0 eq.) and ammonium thiocyanate (2.5 eq.) in a suitable solvent such as methanol or acetonitrile.
-
Reagent Addition: Cool the mixture in an ice bath. Prepare a solution of potassium persulfate (2.2 eq.) in water and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC-UV Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 90%) and gradually increase the concentration of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of common impurities.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of 3-Chloro-4-thiocyanatoaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-Chloro-4-thiocyanatoaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited and effective method for the purification of crude this compound is column chromatography on silica gel.[1] A common mobile phase used is a mixture of hexane and ethyl acetate.[1]
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is typically a yellow solid.[1] Its melting point has been reported to be in the range of 70–72 °C.[1]
Q3: What are the potential impurities in a synthesis of this compound?
A3: Potential impurities can include unreacted starting materials, such as 3-chloroaniline, and byproducts from side reactions. The nature of these impurities will depend on the synthetic route employed. For instance, if an electrophilic thiocyanation is performed, unreacted aniline and potentially over-thiocyanated or other regioisomers could be present.
Q4: Can I use recrystallization to purify this compound?
A4: While the search results do not provide a specific recrystallization protocol for this compound, recrystallization is a common technique for purifying solid organic compounds. Success would depend on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or a mixed solvent system like ethanol/water could be a good starting point for experimentation, as these are often used for substituted anilines.[2]
Troubleshooting Guide
Issue 1: The separation of my compound on the silica gel column is poor, and the fractions are still impure.
-
Possible Cause 1: Incorrect mobile phase polarity.
-
Solution: The polarity of the eluent is crucial for good separation. For this compound, a 10:1 hexane-ethyl acetate mixture has been successfully used.[1] If your compound is eluting too quickly (high Rf value), you need to decrease the polarity of the mobile phase by increasing the proportion of hexane. If it is eluting too slowly or not at all (low Rf value), you should increase the polarity by adding more ethyl acetate. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material that can be effectively purified is proportional to the amount of silica gel used. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. If you have overloaded the column, the separation bands will broaden and overlap. Reduce the amount of crude material applied to the column.
-
-
Possible Cause 3: The sample was not loaded onto the column correctly.
-
Solution: For optimal separation, the sample should be loaded as a concentrated band. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This "dry loading" method often gives better results than loading the sample as a solution.[3]
-
Issue 2: My purified this compound is a yellow oil, not a solid.
-
Possible Cause 1: Presence of residual solvent.
-
Solution: Ensure that all the solvent from the column chromatography fractions has been thoroughly removed. Use a rotary evaporator and then place the sample under high vacuum for a sufficient period to remove any remaining traces of hexane or ethyl acetate.
-
-
Possible Cause 2: The compound is still impure.
-
Solution: The presence of impurities can lower the melting point of a compound, sometimes to the point where it becomes an oil at room temperature. Assess the purity of your product using TLC or NMR spectroscopy. If impurities are detected, a second purification step, such as another column chromatography or attempting recrystallization, may be necessary.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported method for the purification of this compound.[1]
-
Preparation of the Mobile Phase: Prepare a 10:1 mixture of hexane and ethyl acetate. For 1100 mL of eluent, mix 1000 mL of hexane with 100 mL of ethyl acetate.
-
Column Packing:
-
Select an appropriate size glass chromatography column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (60–120 mesh) in the mobile phase and pour it into the column.
-
Allow the silica gel to settle, continuously tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed on silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to start the elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR).
-
Data Presentation
| Parameter | Value | Reference |
| Purification Method | Column Chromatography | [1] |
| Stationary Phase | Silica Gel (60-120 mesh) | [1] |
| Mobile Phase | Hexane:Ethyl Acetate (10:1) | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 70-72 °C | [1] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor column chromatography separation.
References
Technical Support Center: Recrystallization of 3-Chloro-4-thiocyanatoaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3-Chloro-4-thiocyanatoaniline. This resource offers troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant data to ensure successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Based on the structure of this compound, which is a moderately polar aromatic compound, suitable solvents could include ethanol, isopropanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[2][3] A preliminary solvent screen is highly recommended to determine the optimal solvent or solvent pair.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed using several methods:
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Melting Point Analysis: A pure compound will exhibit a sharp melting point range. The reported melting point for this compound is 70-72 °C.[4] A broad or depressed melting point range typically indicates the presence of impurities.[5]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the chemical structure and identify any residual impurities.[6][7]
Q3: What are the common safety precautions to take during the recrystallization of this compound?
A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All heating should be performed in a well-ventilated fume hood. Avoid inhaling dust or vapors of the compound and solvents.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[9][10]
-
Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.[9]
-
Solution 2: Consider using a different solvent or a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., hot ethanol) and then add an "anti-solvent" (a solvent in which it is less soluble, e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[9]
Q5: No crystals are forming even after the solution has cooled in an ice bath. What is the problem?
A5: The absence of crystal formation, even at low temperatures, is often due to either using too much solvent or supersaturation.[8][11]
-
Solution 1 (Too much solvent): If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form.[12] The volume of the solvent can be reduced by gentle heating to evaporate some of it, and then the solution can be cooled again.[8]
-
Solution 2 (Supersaturation): If the solution is supersaturated, crystallization can be induced.[8] Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites.[12] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[12]
Q6: The yield of my recrystallized product is very low. How can I improve it?
A6: A low recovery of the purified product can result from several factors.[12]
-
Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude material is crucial. Using too much will result in a significant portion of the product remaining in the mother liquor.[9]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[9][10]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[9]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[9][11]
Quantitative Data
Solubility Screening Guide for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent.[13] |
| Ethanol | High | 78 | Good solubility, especially when hot. Often suitable for recrystallization, potentially in a mixed system with water.[3] |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold. |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature of both solvent and solute.[2] |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[11]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[10]
-
Crystallization: Heat the solution again to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature.[5]
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[11]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
Analysis: Determine the melting point of the recrystallized product and, if desired, further analyze by TLC, NMR, or other spectroscopic methods.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Purifying Substituted Anilines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted anilines by column chromatography.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of substituted anilines, offering potential causes and actionable solutions.
Issue 1: Tailing or Streaking of Anilines on a Silica Gel Column
-
Question: Why are my substituted aniline compounds streaking or tailing on the TLC plate and the column?
-
Answer: Streaking or tailing is a common issue when purifying amines, including substituted anilines, on silica gel.[1] The primary cause is the interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to poor separation, broad peaks, and in some cases, irreversible binding of the compound to the stationary phase.[1]
Solutions:
-
Addition of a Basic Modifier: To mitigate this issue, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.[1][3] The modifier deactivates the acidic silanol sites by competing with the aniline for binding, which results in sharper peaks and better separation.[1] A typical concentration of triethylamine to add is around 0.1-1% of the total solvent volume.
-
Use of an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Alumina (basic or neutral) or florisil can be effective alternatives to silica gel. Additionally, amine-functionalized silica columns are commercially available and designed specifically for the purification of basic compounds.[1][4]
-
Issue 2: Irreversible Adsorption of the Compound on the Column
-
Question: My substituted aniline seems to be irreversibly stuck on the silica gel column. How can I recover my compound?
-
Answer: Irreversible adsorption can occur due to the strong acidic-basic interaction between the silica gel and the aniline derivative.[1] In some cases, the compound may also be unstable on silica gel and decompose.[5]
Solutions:
-
Flush with a More Polar, Basic Solvent System: Try to flush the column with a more polar solvent system containing a basic modifier. For example, a gradient elution up to 10-20% methanol in dichloromethane with 1% triethylamine could help elute a strongly bound compound.
-
Stability Check with 2D TLC: Before performing column chromatography, it is advisable to check the stability of your compound on silica gel using two-dimensional thin-layer chromatography (2D TLC).[5] This can help you determine if decomposition is occurring.[5]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar or unstable on silica gel, reversed-phase chromatography is a suitable alternative.[6]
-
Issue 3: Poor Separation of Substituted Aniline Isomers
-
Question: I am struggling to separate isomers of a substituted aniline. What chromatographic conditions can I try?
-
Answer: The separation of isomers can be challenging due to their similar polarities. Optimizing the mobile phase and stationary phase is crucial for achieving good resolution.
Solutions:
-
Mobile Phase Optimization: For normal-phase chromatography, a less polar solvent system may provide better separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can be effective. The addition of a small amount of an alcohol, like isopropanol, can also modify the selectivity.[7]
-
Alternative Stationary Phases: Phenyl and Pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers through π-π interactions.[8]
-
Reversed-Phase HPLC: Reversed-phase HPLC using a C18 column is a powerful technique for separating aniline derivatives.[6] A mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a buffer to control the pH, can be optimized to achieve separation.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for the column chromatography of a substituted aniline on silica gel?
A1: A good starting point is to use a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. Develop the separation on a TLC plate first to determine the optimal solvent ratio. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4. If streaking is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.[3]
Q2: How do I prepare the column when using a basic modifier like triethylamine?
A2: When using a mobile phase containing triethylamine, it is good practice to precondition the silica gel. This can be done by preparing the silica gel slurry in the mobile phase containing the triethylamine. This ensures that the stationary phase is neutralized before the sample is loaded, which helps in achieving a more uniform separation.
Q3: Can I use reversed-phase chromatography for purifying substituted anilines?
A3: Yes, reversed-phase chromatography is an excellent method for the purification of substituted anilines, especially for more polar derivatives.[6] A common stationary phase is C18-functionalized silica, and the mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[6] The pH of the mobile phase can be adjusted with buffers to optimize the separation.[8]
Q4: How do I load my aniline sample onto the column?
A4: The sample should be dissolved in a minimum amount of the initial mobile phase or a weak solvent (one in which the compound is soluble but has a high Rf on TLC).[9] If the sample has poor solubility, a "dry loading" technique can be used.[9] To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[10] This powder can then be carefully added to the top of the packed column.[10]
Q5: My aniline compound is colored. Does this affect the purification process?
A5: The color of the aniline compound can be a useful visual aid during column chromatography, allowing you to track the band of your compound as it moves down the column. However, be aware that color can also be due to impurities. It is essential to monitor the fractions by TLC to ensure that the collected colored band corresponds to your pure product.
Experimental Protocols
Protocol 1: General Procedure for Purifying a Substituted Aniline using Silica Gel Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. If streaking is observed, add 0.5% triethylamine to the solvent mixture. The ideal Rf of the target compound should be around 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing triethylamine). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude substituted aniline in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method described in FAQ Q4.[9][10]
-
Elution: Begin elution with the mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[10]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted aniline.[10]
Protocol 2: General Procedure for Purifying a Substituted Aniline using Reversed-Phase (C18) Column Chromatography
-
Method Development: Develop a separation method using reversed-phase TLC plates or analytical HPLC with a C18 column. A common mobile phase is a mixture of methanol and water or acetonitrile and water.[6][11]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Sample Preparation: Dissolve the substituted aniline sample in the mobile phase or a solvent compatible with the mobile phase.
-
Injection and Elution: Inject the sample onto the column and begin the elution. A gradient elution, where the percentage of the organic solvent is increased over time, is often used to separate compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, which may involve rotary evaporation followed by lyophilization if water is present.
Data Presentation
Table 1: Recommended Stationary and Mobile Phases for Substituted Aniline Purification
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Suitable For | Reference(s) |
| Normal-Phase | Silica Gel (+ 0.1-1% TEA) | Hexanes/Ethyl Acetate | General purpose, less polar anilines | [1][3] |
| Normal-Phase | Alumina (Neutral or Basic) | Hexanes/Dichloromethane | Basic anilines, alternative to silica | [5] |
| Normal-Phase | Amine-functionalized Silica | Hexanes/Ethyl Acetate | Basic compounds, reduced tailing | [1][4] |
| Reversed-Phase | C18 Silica | Methanol/Water or Acetonitrile/Water | Polar anilines, isomer separation | [6][8] |
| Reversed-Phase Ion-Pair | C18 Silica | Acetonitrile/Water with ion-pairing agent (e.g., TBAHS) | Anilinesulphonic acid derivatives | [12] |
Visualizations
Caption: Workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Thiocyanation Reactions
Welcome to the technical support center for thiocyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of thiocyanates. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-rich tables to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q: My thiocyanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in thiocyanation reactions can arise from several factors, ranging from the quality of your reagents to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality and Purity: Ensure that your starting materials, including the aromatic substrate and the thiocyanating agent, are pure and dry, as impurities can interfere with the reaction.[1][2] For instance, when using ammonium thiocyanate, it should be stored in a cool, dark place, ideally below 15°C (59°F), and under an inert gas to prevent degradation from moisture and light.[3]
-
Choice of Thiocyanating Agent: The selection of the thiocyanating agent is critical. Common agents include potassium thiocyanate (KSCN), ammonium thiocyanate (NH4SCN), and N-bromosuccinimide (NBS)/KSCN. The reactivity of these agents can vary depending on the substrate.
-
Substrate Reactivity: Thiocyanation is an electrophilic aromatic substitution reaction. Therefore, electron-rich aromatic compounds, such as phenols, anilines, and anisoles, react more readily.[1] Aromatic compounds with strong electron-withdrawing groups (e.g., nitrobenzene) may not react under standard conditions and may require harsher conditions or more potent catalytic systems.[1][4]
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly affect the rate and selectivity. Experiment with adjusting the temperature to optimize for your desired product.[2]
-
Solvent: The polarity of the solvent can influence the reaction's outcome.[1][2][5] Protic solvents might favor the formation of the isothiocyanate byproduct. Consider using a less polar aprotic solvent to minimize this side reaction.[2]
-
Catalyst: The use of a catalyst can improve the reaction rate and yield. For some substrates, a phase-transfer catalyst may be beneficial.[2] Silica-supported heterogeneous catalysts have been shown to provide good regioselectivity.[1]
-
-
Formation of Isothiocyanate Isomer: A common issue is the competition between the desired S-alkylation to form a thiocyanate and N-alkylation to form an isothiocyanate isomer.[2] In many cases, thiocyanate formation is kinetically favored, while isothiocyanate formation is thermodynamically favored.[6] Careful optimization of reaction conditions is crucial to selectively obtain the desired product.[7]
Troubleshooting Workflow for Low Reaction Yield:
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A: Regioselectivity in electrophilic aromatic substitution is primarily governed by the directing effects of the substituents already on the aromatic ring.
Controlling Factors and Strategies:
-
Directing Effects of Substituents:
-
Activating Groups (-OH, -NH₂, -OR): These are typically ortho, para-directors. The major product is often the para-substituted one due to steric hindrance at the ortho position.[1]
-
Deactivating Groups (-NO₂, -CN, -C(O)R): These are generally meta-directors.
-
Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing.[1]
-
-
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Employing bulky reagents or catalysts can favor substitution at the less sterically hindered position, which is usually the para position.[1]
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. For example, silica-supported heterogeneous catalysts have demonstrated good regioselectivity.[1]
-
Solvent Effects: The polarity of the solvent can affect the transition state and, consequently, the regioselectivity of the reaction.[1]
-
Logical Flow for Improving Regioselectivity:
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the thiocyanation of various aromatic substrates.
| Substrate | Thiocyanating Agent / Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Aniline | NBS / KSCN | Ethanol | 27 | 20 min | 85-95 | [1] |
| Substituted Anilines | NH4SCN / (NH4)2S2O8 (Mechanochemical) | Solvent-free | Room Temp | 10-20 min | 63-67 | [1] |
| Phenol | NH4SCN / (NH4)2S2O8 (Mechanochemical) | Solvent-free | Room Temp | 1 h | 96 | [1] |
| Anisole | NH4SCN / (NH4)2S2O8 (Mechanochemical) | Solvent-free | Room Temp | 1 h | 33 | [1] |
| Indole | NH4SCN / SBSA / H2O2 | Water | Room Temp | 5-10 min | 90 | [1] |
| Pyrazoles | KSCN / K2S2O8 | DMSO | 60 | - | Moderate to Excellent | [8] |
Key Experimental Protocols
Protocol 1: Thiocyanation of Aniline using NBS/KSCN[1]
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the solution.
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Protocol 2: Mechanochemical Thiocyanation of Phenol[4]
-
In a milling jar, combine phenol (0.5 mmol), ammonium thiocyanate (NH4SCN), and ammonium persulfate ((NH4)2S2O8).
-
Add silica as a grinding auxiliary.
-
Mill the mixture at room temperature for the specified duration (e.g., 1 hour).
-
The reaction is performed under solvent-free conditions, and often no workup is required before purification.
Protocol 3: Monitoring Reaction Progress with TLC[2]
-
Prepare a developing chamber with an appropriate eluent system.
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
TLC Troubleshooting:
| Problem | Potential Cause | Solution |
| Streaking of spots | Sample overload | Dilute the sample before spotting. |
| All spots at the bottom | Eluent is not polar enough | Increase the polarity of the eluent. |
| All spots at the top | Eluent is too polar | Decrease the polarity of the eluent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ammonium Thiocyanate: Photographic Fixer, Chemical Synthesis & Compliance Tips - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Understanding of Thiocyanate Reaction Pathways [eureka.patsnap.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Preventing polymerization during thiocyanation reactions
Technical Support Center: Thiocyanation Reactions
Welcome to the Technical Support Center for Thiocyanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to polymerization during thiocyanation reactions in a direct question-and-answer format.
Issue 1: Formation of Insoluble Precipitates
Q: My thiocyanation reaction is producing a yellow, insoluble material, and the yield of my desired product is low. What is happening and how can I prevent it?
A: The formation of a yellow, insoluble material is a common indicator of the polymerization of the electrophile, thiocyanogen ((SCN)₂).[1] This side reaction is highly dependent on the reaction temperature.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature, to suppress the polymerization of thiocyanogen.[1]
-
Reagent Stoichiometry: Use a stoichiometric amount of the thiocyanating agent. Excess reagent can increase the likelihood of side reactions.[1]
-
Monitoring: Closely monitor the reaction's progress to stop it as soon as the desired product is formed.
Issue 2: Polymerization of the Substrate
Q: I am attempting to thiocyanate an electron-rich aromatic compound (e.g., aniline, phenol), and I'm observing significant polymerization of my starting material. What is the cause?
A: Electron-rich substrates, such as anilines and phenols, are susceptible to oxidative polymerization, which can compete with the desired thiocyanation reaction.[2] This is particularly prevalent when using strong oxidizing agents.
Solutions:
-
Milder Conditions: Opt for milder reaction conditions and avoid harsh oxidants where possible.
-
Protecting Groups: Consider temporarily installing a protecting group on the activating moiety (e.g., the amino or hydroxyl group) to reduce its propensity for oxidation.
-
Alternative Methods: Explore alternative thiocyanation methods that do not rely on strong oxidative conditions, such as mechanochemical methods or those using different thiocyanating agents.[2][3]
Issue 3: Suspected Radical-Induced Polymerization
Q: My reaction is producing a polymer, and I suspect a free radical mechanism is responsible. How can I confirm this and prevent it?
A: Free radical pathways can indeed initiate unwanted polymerization.[4] You can diagnose and mitigate this issue with the following steps:
Diagnostic Step:
-
Control Experiment: Perform a small-scale control experiment where a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is added. A significant reduction in polymerization in the presence of the scavenger points to a radical-mediated side reaction.[4]
Preventative Measures:
-
Radical Inhibitors: If a radical mechanism is confirmed, include a suitable inhibitor in your standard reaction setup.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key data for preventing polymerization.
Table 1: Effect of Temperature on Side Product Formation
| Reaction Temperature (°C) | Desired Product Yield (%) | Observation of Polymerization |
| 50 | 35 | Significant yellow precipitate |
| 25 (Room Temperature) | 70 | Minor cloudiness observed |
| 0 | 85 | Clear reaction mixture |
This table illustrates the general principle that lower temperatures can significantly reduce the polymerization of thiocyanogen and improve the yield of the desired thiocyanated product.[1]
Table 2: Efficacy of Radical Scavengers in a Model Reaction
| Additive (Amount) | Desired Product Yield (%) | Polymer Formation (%) |
| None | 45 | ~50 |
| TEMPO (2 mol%) | 82 | <5 |
| Benzoquinone (2 mol%) | 50 | ~45 |
This table demonstrates the effectiveness of a radical scavenger like TEMPO in a reaction where a radical polymerization pathway is a significant side reaction.[4]
Experimental Protocols
Protocol 1: General Procedure for Thiocyanation of an Activated Aromatic Compound with Temperature Control
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 eq.).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Solvent Addition: Add the appropriate anhydrous solvent via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the thiocyanating agent (e.g., ammonium thiocyanate, 1.1 eq.) and any co-reagents in a minimal amount of anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Maintain the temperature at 0 °C while stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Workup: Once the starting material is consumed, quench the reaction by adding cold water or a suitable quenching agent. Proceed with standard extraction and purification procedures.
Protocol 2: Control Experiment to Test for Radical-Mediated Polymerization
-
Parallel Reactions: Set up two identical small-scale reactions following Protocol 1.
-
Scavenger Addition: To one of the flasks, add a radical scavenger such as TEMPO (2 mol%) before adding the thiocyanating agent. The other flask will serve as the control.
-
Execution and Monitoring: Run both reactions simultaneously under identical conditions.
-
Analysis: After a set time, compare the two reactions. A noticeable decrease in the formation of insoluble material and a cleaner reaction profile (e.g., by TLC) in the flask containing TEMPO indicates that a radical pathway is contributing to polymerization.[4]
Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for identifying and resolving polymerization issues.
Diagram 2: Competing Reaction Pathways in Thiocyanation
Caption: Desired thiocyanation pathway versus competing polymerization side reactions.
References
Stability issues of 3-Chloro-4-thiocyanatoaniline in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Chloro-4-thiocyanatoaniline in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The aniline functional group can be protonated at low pH, which may affect its reactivity and solubility. The thiocyanate group can also be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain organic solvents might be more inert.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodecomposition of aromatic compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the aniline moiety.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the chemistry of related chloroanilines and thiocyanates, potential degradation routes include:
-
Oxidation of the Aniline Group: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Hydrolysis of the Thiocyanate Group: The thiocyanate group (-SCN) can undergo hydrolysis to form a thiol (-SH) or other sulfur-containing species, and potentially release cyanide under certain conditions.[1][2]
-
Dehalogenation: The chlorine atom may be removed from the aromatic ring under certain reductive or photolytic conditions.
-
Polymerization: Anilines can be prone to polymerization, especially under oxidative conditions, leading to insoluble materials.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8 °C, or frozen if the solvent system permits.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of aromatic compounds like this compound.[3] A reversed-phase C18 column is often suitable.[3] For identification of degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation of the aniline group or formation of polymeric byproducts. | Prepare fresh solutions. Store solutions under an inert atmosphere and protect from light. Consider adding an antioxidant if compatible with the experimental system. |
| Precipitate forms in the solution | Poor solubility of the compound or a degradation product. Polymerization. | Verify the solubility of this compound in the chosen solvent. Consider using a co-solvent. If precipitation occurs over time, it may be due to degradation; analyze the precipitate and supernatant separately. |
| Loss of compound concentration over time (as measured by HPLC) | Chemical degradation. | Review storage conditions (temperature, light, oxygen exposure). Evaluate the stability in different solvents and at various pH levels to identify optimal conditions. |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | Use HPLC-MS to identify the mass of the new peaks and propose potential structures. This can provide insights into the degradation pathway. |
Hypothetical Stability Data
The following table presents illustrative data from a hypothetical 24-hour stability study of this compound (1 mg/mL) in different solution conditions, analyzed by HPLC.
| Condition | Solvent | pH | Temperature | Initial Purity (%) | Purity after 24h (%) | Major Degradant Peak Area (%) |
| 1 | Acetonitrile:Water (1:1) | 7.0 | 25°C | 99.5 | 98.2 | 1.1 |
| 2 | Acetonitrile:Water (1:1) | 3.0 | 25°C | 99.5 | 99.1 | 0.3 |
| 3 | Acetonitrile:Water (1:1) | 9.0 | 25°C | 99.5 | 95.4 | 3.8 |
| 4 | Acetonitrile:Water (1:1) | 7.0 | 40°C | 99.5 | 92.1 | 6.5 |
| 5 | DMSO | N/A | 25°C | 99.5 | 99.3 | 0.2 |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol: Solution Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound in a selected solvent system under different conditions (e.g., pH, temperature).
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
Buffers of desired pH
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector and C18 column
-
Incubators or water baths set to desired temperatures
-
Amber vials
3. Procedure:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the appropriate solvent and/or buffer to prepare working solutions at the final target concentration (e.g., 1 mg/mL) under each test condition (e.g., different pH values).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each working solution by HPLC to determine the initial purity and peak area of this compound.
-
Incubation: Transfer the remaining working solutions into appropriately labeled amber vials, seal them, and place them in the designated storage conditions (e.g., 25°C, 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 4, 8, 12, 24 hours), withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Note the appearance and increase of any new peaks, which indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Degradation Pathways of Substituted Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for substituted anilines in the environment?
Substituted anilines can be degraded through microbial, photochemical, and chemical pathways.
-
Microbial Degradation: This is a major route for the breakdown of anilines in soil and water. Aerobic bacteria typically initiate degradation by using oxygenases to convert anilines into catechols, which are then further broken down via ortho- or meta-cleavage pathways. Anaerobic degradation is also possible and involves processes like reductive deamination.
-
Photochemical Degradation: In the atmosphere and surface waters, anilines can be degraded by photochemically produced hydroxyl radicals. This process can lead to the formation of various products, including nitrosamines, nitrobenzenes, and phenols.
-
Chemical Degradation: Advanced oxidation processes (AOPs) such as ozonation and treatment with Fenton's reagent can effectively degrade anilines. These methods rely on the generation of highly reactive species like hydroxyl radicals to break down the aniline structure.
Q2: What are the common intermediate products formed during the degradation of substituted anilines?
Common intermediates vary depending on the degradation pathway:
-
Microbial Degradation: Catechols and substituted catechols are key intermediates in aerobic degradation. For example, 4-chloroaniline is converted to 4-chlorocatechol. Subsequent ring cleavage leads to the formation of muconic acids and other aliphatic compounds.
-
Photochemical Degradation: Intermediates can include phenols, nitrobenzenes, and benzoquinones. Azobenzene has also been identified as a product of aniline photodegradation.
-
Chemical Degradation (Ozonation): Ozonation of aniline can produce nitrobenzene, azobenzene, azoxybenzene, and various carboxylic acids like oxalic acid and formic acid.
Q3: What factors can influence the rate of aniline degradation?
Several factors can affect the efficiency of aniline degradation:
-
Substituent Effects: The type, position, and number of substituents on the aniline ring significantly impact degradation rates. For instance, the presence of electron-withdrawing groups like nitro groups can make the molecule more resistant to microbial attack. The size of the substituent also plays a role, with larger groups potentially hindering enzyme activity.
-
Environmental Conditions: pH, temperature, and the availability of oxygen are critical for microbial degradation. For photochemical degradation, light intensity and the presence of photosensitizers are important. In chemical oxidation, the concentration of oxidants and catalysts is a key factor.
-
Bioavailability: The adsorption of anilines to soil organic matter or sediments can reduce their availability to microorganisms, thereby slowing down biodegradation.
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no degradation of the substituted aniline. | Inhibition of microbial activity by the aniline derivative. | - Lower the initial concentration of the aniline. - Acclimatize the microbial culture to the aniline by gradually increasing its concentration over time. - Test the toxicity of the aniline derivative to the microbial consortium using a growth inhibition assay. |
| The microbial culture lacks the necessary enzymes for degradation. | - Use a microbial consortium from a contaminated site, as it is more likely to contain aniline-degrading microorganisms. - Augment the culture with known aniline-degrading bacterial strains. - Ensure the presence of inducers for the relevant enzymes if they are known. | |
| Suboptimal culture conditions. | - Optimize pH, temperature, and aeration for the specific microbial culture. - Ensure essential nutrients are not limiting in the growth medium. | |
| Inconsistent or irreproducible degradation rates. | Variability in the inoculum. | - Use a standardized inoculum preparation procedure with a consistent cell density. - Start with a fresh culture for each experiment. |
| Fluctuations in experimental conditions. | - Tightly control temperature, pH, and shaking speed. - Use baffled flasks to ensure adequate aeration. | |
| Difficulty in identifying degradation intermediates. | Low concentration of intermediates. | - Use a higher initial concentration of the parent aniline. - Employ more sensitive analytical techniques like LC-MS/MS or GC-MS/MS. - Use a mutant microbial strain blocked in a specific degradation step to accumulate intermediates. |
| Intermediates are unstable or volatile. | - Analyze samples immediately after collection. - Use appropriate extraction and derivatization techniques to stabilize the intermediates for analysis. |
Photocatalytic Degradation Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency. | Inefficient photocatalyst. | - Ensure the photocatalyst (e.g., TiO2) is of a suitable crystalline phase (anatase is often more active). - Optimize the catalyst loading to avoid light scattering by excess particles. |
| Suboptimal pH. | - The surface charge of the photocatalyst and the speciation of the aniline are pH-dependent. Determine the optimal pH for adsorption and degradation of the specific substituted aniline. | |
| Presence of radical scavengers. | - Be aware that some ions (e.g., carbonate, chloride) and organic matter in the water matrix can scavenge hydroxyl radicals, reducing the degradation rate. | |
| Incomplete mineralization (low TOC removal). | Formation of recalcitrant intermediates. | - Increase the irradiation time. - Combine photocatalysis with other AOPs, such as ozonation. - Identify the persistent intermediates and investigate their specific degradation pathways. |
| Photocatalyst deactivation. | Fouling of the catalyst surface by polymer-like products. | - At high aniline concentrations, polymerization can occur on the catalyst surface. Consider diluting the sample. - Implement a catalyst regeneration step (e.g., washing with a suitable solvent or thermal treatment). |
Experimental Protocols
Protocol 1: Microbial Degradation of Substituted Anilines in Liquid Culture
1. Media Preparation:
-
Prepare a minimal salts medium (MSM) containing essential minerals. A typical composition per liter of deionized water is:
-
K2HPO4: 1.5 g
-
KH2PO4: 0.5 g
-
(NH4)2SO4: 1.0 g
-
MgSO4·7H2O: 0.2 g
-
FeSO4·7H2O: 0.01 g
-
CaCl2·2H2O: 0.02 g
-
-
Adjust the pH to 7.0 and autoclave.
-
Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., ethanol) and add it to the sterilized medium to the desired final concentration after the medium has cooled.
2. Inoculum Preparation:
-
Use a microbial consortium from a contaminated site or a pure culture of a known aniline-degrading bacterium.
-
Grow the inoculum in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight.
-
Harvest the cells by centrifugation, wash them with sterile MSM to remove residual nutrient broth, and resuspend them in MSM to a specific optical density (e.g., OD600 of 1.0).
3. Biodegradation Assay:
-
In sterile flasks, combine the MSM containing the substituted aniline with the prepared inoculum.
-
Include a sterile control (no inoculum) to assess abiotic degradation and a positive control (with a readily degradable carbon source like glucose instead of aniline) to confirm microbial activity.
-
Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and speed (e.g., 150 rpm).
-
Collect samples at regular time intervals for analysis.
4. Analysis:
-
Monitor the degradation of the substituted aniline and the formation of intermediates using HPLC or GC-MS.
-
Measure microbial growth by monitoring the optical density at 600 nm or by plate counting.
Protocol 2: HPLC Analysis of Substituted Anilines and Their Degradation Products
1. Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis or photodiode array (PDA) detector is suitable.
-
A reversed-phase C18 or C8 column is commonly used for the separation of anilines.
2. Mobile Phase and Gradient:
-
A mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate buffer) is a common mobile phase.
-
The pH of the aqueous phase should be optimized for the specific analytes.
-
A gradient elution program may be necessary to separate the parent aniline from its more polar degradation products.
3. Sample Preparation:
-
Centrifuge or filter the samples from the degradation experiment to remove microbial cells or catalyst particles.
-
If the concentration of analytes is low, a solid-phase extraction (SPE) step may be required for pre-concentration.
4. Quantification:
-
Prepare calibration standards of the parent aniline and any known intermediates in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Protocol 3: GC-MS Analysis for Identification of Degradation Intermediates
1. Sample Preparation and Extraction:
-
Extract the aqueous samples with a suitable organic solvent like dichloromethane or ethyl acetate. Adjusting the pH of the aqueous phase before extraction can improve the recovery of acidic or basic intermediates.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume.
2. Derivatization (Optional but often necessary):
-
Many aniline degradation products (e.g., aminophenols, carboxylic acids) are polar and not volatile enough for GC analysis.
-
Derivatize the analytes to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Injector: Use a splitless injection for trace analysis.
-
Oven Temperature Program: Start at a low temperature and ramp up to a high temperature to elute a wide range of compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Collect data in full scan mode to identify unknown intermediates by comparing their mass spectra to a library (e.g., NIST). For quantification of known intermediates, selected ion monitoring (SIM) mode can be used for higher sensitivity.
Quantitative Data Summary
Table 1: Microbial Degradation of Substituted Anilines
| Substituted Aniline | Microbial Strain/Consortium | Degradation Rate | Conditions | Reference |
| p-Chloroaniline | Cellulomonas sp. | 86.5% degradation in 30 days | Initial conc. 1.5 mM | |
| p-Chloroaniline | Alcaligenes denitrificans | 81.2% degradation in 30 days | Initial conc. 1.5 mM | |
| Aniline | Enterobacter ludwigii KH-A5 | 96% degradation | 100 mg/L aniline, pH 7.0, 28-35°C | |
| Aniline | Aerobic microcosm | 1.11 mg/L/h (1st cycle), 2.08 mg/L/h (2nd cycle) | Sediment inoculum | |
| 2,3,4-Trichloroaniline | Geobacter sp. KT5 | 2.48 µM/day | Anaerobic, Fe(III) as electron acceptor |
Table 2: Chemical Oxidation of Substituted Anilines
| Substituted Aniline | Oxidation Method | Removal Efficiency | Conditions | Reference |
| Aniline | Ozonation | 93.57% aniline removal, 31.03% COD removal | 2 hours, 22 mg/L ozone, pH 7 | |
| Aniline | Ozonation | 97.00% aniline removal, 80.00% COD removal | pH 11 | |
| Aniline | CoFe2O4/Peracetic Acid | 93.4% removal | 100 µM aniline, 1 mM PAA, 0.10 g/L catalyst, pH 7 | |
| Aniline | Fe2+-activated persulfate | Maximum degradation at S2O82- to Fe2+ molar ratio of 250/5 | 0.10 mmol/L aniline, pH 7.0 |
Visualizations
Microbial Degradation Pathway of Substituted Anilines
Caption: Generalized aerobic microbial degradation pathway of substituted anilines.
Experimental Workflow for Aniline Degradation Study
Caption: A typical experimental workflow for studying microbial degradation of anilines.
Troubleshooting Logic for Low Degradation
Caption: A logical approach to troubleshooting low microbial degradation of anilines.
Improving regioselectivity in the thiocyanation of anilines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the thiocyanation of anilines, with a special focus on improving regioselectivity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity (Mixture of ortho, meta, and para isomers)
Q: My reaction is producing a mixture of isomers instead of the desired single product. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge in electrophilic aromatic substitution on anilines. The amino group (-NH₂) is a strong activating group and an ortho, para-director.[1] However, the para-substituted product is typically the major one due to steric hindrance at the ortho position.[1] If you are observing a mixture, consider the following strategies:
-
Steric Hindrance: Employing bulkier reagents or catalysts can favor substitution at the less sterically hindered para position.[1]
-
Catalyst Choice: The catalyst can significantly influence the reaction's outcome. Iron(III) chloride, for example, has been shown to be a highly effective Lewis acid catalyst for para-selective thiocyanation of activated arenes like anilines.[2][3][4][5] Heterogeneous catalysts, such as those supported on silica, can also provide good regioselectivity.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, as a result, affect the regioselectivity.[1] Experimenting with different solvents, such as ethanol or acetonitrile, may be beneficial.[6][7][8]
-
Blocking Groups: In some cases, a blocking group can be temporarily installed at one position (e.g., the ortho position) to force thiocyanation at the desired para position. The blocking group is then removed in a subsequent step.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product.
Issue 2: Low or No Product Yield
Q: My thiocyanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I fix this?
A: Low yields can stem from several factors. Thiocyanation is an electrophilic aromatic substitution, meaning that electron-rich aromatic compounds like anilines react more readily.[1]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups (EWGs) are deactivated and may require harsher reaction conditions or more potent catalytic systems to achieve a good yield.[1] Conversely, highly activated anilines can be prone to overreaction or polymerization.
-
Reagent Quality: Ensure the purity and reactivity of your thiocyanating agent (e.g., KSCN, NH₄SCN) and any oxidants or catalysts. Moisture can be detrimental to some procedures.
-
Oxidation of Thiocyanate: The reaction often relies on the in-situ generation of an electrophilic thiocyanating species (SCN⁺) or a thiocyanate radical (•SCN).[6][9] If the oxidizing agent (e.g., NBS, ammonium persulfate) is weak or has degraded, the reaction will not proceed efficiently.
-
Competing Reactions: For aniline itself, polymerization to polyaniline can be a significant competing reaction that lowers the yield of the desired thiocyanated product.[10][11] Choosing a less polymerization-prone substrate, like 2-nitroaniline, for initial optimizations can be helpful.[11]
Issue 3: Formation of Byproducts and Polymerization
Q: I'm observing a significant amount of dark, insoluble material (likely polymer) and other side products in my reaction mixture. How can I minimize this?
A: Aniline is susceptible to oxidation and polymerization under various conditions, which competes with the desired thiocyanation.[10][11]
-
Milder Conditions: Use the mildest possible reaction conditions. This includes lower temperatures and avoiding overly strong oxidants that can promote polymerization.
-
Solvent-Free Methods: Mechanochemical methods, such as ball milling, can sometimes reduce polymerization by performing the reaction in a solvent-free or liquid-assisted grinding environment.[10][11] Using silica as a grinding auxiliary can help homogenize the mixture and simplify purification.[10]
-
Protecting Groups: Temporarily protecting the amine group (e.g., as an acetanilide) can moderate its activating effect and reduce its susceptibility to oxidation, thus preventing polymerization. The protecting group can be removed after the thiocyanation step.
-
Control of Stoichiometry: Carefully control the ratio of reagents. An excess of the oxidizing agent might lead to increased byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the thiocyanation of a simple, unsubstituted aniline?
The amino group (-NH₂) is a strong ortho, para-director. Due to steric hindrance from the amino group itself, the major product is almost always the para-substituted isomer, 4-thiocyanatoaniline.[1] Many modern methods, including those using iron catalysis or mechanochemistry, report exclusive or excellent selectivity for the para product.[2][3][10]
Q2: Are there environmentally friendly ("green") methods for aniline thiocyanation?
Yes, several greener approaches have been developed to minimize the use of hazardous solvents and reagents.
-
Mechanochemistry: Solvent-free ball milling using ammonium thiocyanate and an oxidant like ammonium persulfate is an effective method.[10][11]
-
Visible-Light Photocatalysis: Some methods use visible light, often with a photocatalyst, to generate the thiocyanate radical under mild, room-temperature conditions.[8][9][12] There are even reports of photocatalyst-free methods under visible light exposure.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation on a solid support like acidic alumina can accelerate the reaction, often under solvent-free conditions, leading to shorter reaction times and high yields.[14]
-
Aqueous Medium: Certain protocols have been developed using hydrogen peroxide in an aqueous medium.[6]
Q3: What are some common reagents used for the thiocyanation of anilines?
Several reagent systems are commonly employed:
-
N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN): This combination, often in a solvent like ethanol, generates an electrophilic thiocyanating agent in situ.[1][6][7]
-
Ammonium Thiocyanate (NH₄SCN) with an Oxidant: NH₄SCN is a common thiocyanate source used with oxidants like ammonium persulfate,[10][11] K₂S₂O₈,[15] or under photocatalytic conditions.[8][9]
-
N-Thiocyanatosaccharin (NTS) with a Lewis Acid: NTS is a stable, electrophilic thiocyanating reagent that can be activated by a Lewis acid catalyst, such as Iron(III) chloride (FeCl₃), for highly efficient and regioselective reactions.[2][3][4][5]
Q4: My aniline has a substituent at the C-4 (para) position. What product should I expect?
If the para position is blocked, electrophilic substitution will be directed to the ortho position. The resulting 2-aminoaryl thiocyanate can then undergo an in-situ cyclization via an attack of the amino group onto the thiocyanate group to generate a 1,3-benzothiazole-2-amine derivative.[10][11]
Data Presentation
Table 1: Comparison of Selected Methods for Thiocyanation of Aniline
| Method | Thiocyanate Source | Catalyst / Additive | Solvent | Time | Yield (%) | Regioselectivity | Reference |
| NBS / KSCN | KSCN | N-Bromosuccinimide (NBS) | Ethanol | 20 min | 95% | para | [6][7] |
| Iron Catalysis | N-Thiocyanatosaccharin | FeCl₃ (2.5 mol%) | Dichloromethane | 5-30 min | ~93% | para | [3][5] |
| Mechanochemical | NH₄SCN | Ammonium Persulfate | None (Silica auxiliary) | 1 h | 67% | para | [10][11] |
| Microwave-Assisted | NH₄SCN | Acidic Alumina | None | 3 min | 90% | para | [14] |
| Visible Light | NH₄SCN | Ag/TiO₂ Nanotubes | Acetonitrile | 20 h | High | para | [8][12] |
Experimental Protocols
Protocol 1: Thiocyanation of Aniline using NBS/KSCN[1][6]
-
To a solution of N-bromosuccinimide (NBS, 1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (KSCN, 2.1 mmol).
-
Stir the resulting mixture at room temperature (~27 °C) for 5 minutes. An electrophilic thiocyanate precursor is generated in situ.[6]
-
Add the substituted aniline (1.0 mmol) to the solution.
-
Continue stirring the reaction mixture at room temperature for approximately 20 minutes, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product by column chromatography on silica gel.
Protocol 2: Iron(III) Chloride-Catalyzed Thiocyanation[2][3]
-
Under an argon atmosphere, add N-thiocyanatosaccharin (1.2 equiv., 0.400 mmol) and iron(III) chloride (2.5 mol%, 0.00832 mmol) to a flask containing dry dichloromethane (2 mL).
-
Add the aniline substrate (1.0 equiv., 0.333 mmol) to the solution.
-
Stir the reaction mixture at 40 °C in the absence of light for 5-30 minutes, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mechanochemical (Ball-Milling) Thiocyanation[10]
-
Place the aniline substrate (0.2 mmol scale), ammonium thiocyanate (1.5 equiv.), ammonium persulfate (1.5 equiv.), and silica (0.15 g) into a 5.0 mL stainless steel milling jar containing two 7 mm stainless steel balls.
-
Mill the mixture at 25 Hz for 1 hour at room temperature.
-
After milling, the resulting powder can be directly purified by column chromatography without a traditional aqueous workup, as the silica acts as both a grinding auxiliary and the stationary phase for purification.
Visualizations
Diagrams of Workflows and Influencing Factors
Caption: Key factors influencing regioselectivity in aniline thiocyanation.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General experimental workflow for solution-phase thiocyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 3. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible light thiocyanation of N-bearing aromatic and heteroaromatic compounds using Ag/TiO2 nanotube photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sid.ir [sid.ir]
- 15. jchemlett.com [jchemlett.com]
Technical Support Center: Catalyst Selection for Reactions Involving Halogenated Anilines
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding catalyst selection for cross-coupling reactions with halogenated anilines.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halogenated anilines in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogenated anilines is primarily dictated by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds result in faster oxidative addition and higher reaction rates. The general reactivity order is: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[1]
Q2: Which type of catalyst is most commonly used for cross-coupling reactions with halogenated anilines?
A2: Palladium-based catalysts are the most prevalent for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2] These catalysts are generally mild and compatible with numerous functional groups.[2] For specific applications, such as the hydrogenation of a nitro group to an aniline, other catalysts like Platinum on carbon (Pt/C) or Raney Nickel are also common.[3]
Q3: Why is the choice of ligand so important, and what should I consider?
A3: The ligand is crucial as it stabilizes the palladium catalyst and influences its reactivity and selectivity.[4][5] For instance, in Buchwald-Hartwig amination, the choice of a supporting ligand is key to preventing the undesired formation of tertiary anilines.[6] Bulky, electron-rich phosphine ligands (e.g., XPhos) are often required to facilitate the reaction, especially for less reactive aryl chlorides.[4][5] Screening different ligands is recommended if a reaction is not proceeding as expected.[4]
Q4: What role does the base play in these reactions?
A4: The base is critical for the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. The strength and nature of the base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) can significantly impact the reaction outcome.[4][7] For example, in some Suzuki couplings, a small amount of water is necessary for anhydrous couplings with K₃PO₄ to be effective.[8]
Q5: How can I remove residual palladium catalyst from my final product?
A5: Removing residual palladium is a common concern, especially in pharmaceutical applications.[4] Several methods can be employed:
-
Activated Carbon: A cost-effective method for removing palladium species, though it may lead to product loss.[4]
-
Scavenger Resins: Solid-supported scavengers with functional groups like thiols can selectively bind and remove palladium.[4]
-
Celite Filtration: Effective for removing heterogeneous catalysts like Pd/C.[4]
-
Crystallization: Can be effective, but may not be sufficient if palladium co-crystallizes with the product.[4]
Troubleshooting Guides
Problem: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source, often a Pd(II) precatalyst, is properly reduced to the active Pd(0) species in situ.[5] Consider using a precatalyst for cleaner formation of the active species.[9] |
| Poor Oxidative Addition | Aryl chlorides are less reactive than bromides or iodides.[4][9] Use a more electron-rich and bulky ligand (e.g., a Buchwald ligand) to promote oxidative addition.[5][8] |
| Issue with Base | The choice and quality of the base are critical. For anhydrous reactions using K₃PO₄, try adding a few equivalents of water.[8] Ensure the base is finely ground for better reproducibility.[8] |
| Degraded Boronic Acid | Alkyl boronic acids can be unstable.[8] Consider using more stable alternatives like alkyl trifluoroborates.[8] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids.[5] Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
Problem: Catalyst Deactivation in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Catalyst Instability | High temperatures can lead to catalyst decomposition.[10] Optimize the reaction temperature. |
| Side Reactions with Base | Certain bases can lead to catalyst decomposition. For instance, using hydroxide as a base can be challenging for palladium-catalyzed aminations.[11] The use of excess heterogeneous base like K₃PO₄ can sometimes minimize catalyst deactivation.[12] |
| Ammonia Coordination | Ammonia can bind tightly to palladium complexes, inhibiting catalytic activity. Using ammonia equivalents like benzophenone imine, followed by hydrolysis, can circumvent this issue.[7][12] |
| Formation of Palladium Black | Precipitation of palladium black indicates catalyst decomposition. While a color change to black is normal for some catalysts, excessive precipitation can signal a problem.[8] Ensure proper ligand concentration and inert atmosphere. |
Data Presentation
Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling
| Halogenated Aniline | Relative Reactivity | Typical Reaction Conditions |
| Iodoaniline | Very High | Milder conditions, lower catalyst loadings, often proceeds at room temperature.[1] |
| Bromoaniline | High | Standard conditions, generally good yields.[1] |
| Chloroaniline | Moderate | Requires more forcing conditions, specialized catalysts, and bulky, electron-rich ligands.[1][4][9] |
| Fluoroaniline | Very Low | Generally unreactive in standard cross-coupling reactions due to strong C-F bond.[1] |
Table 2: Catalyst Performance in the Hydrogenation of 3-chloro-4-fluoronitrobenzene [3]
| Catalyst | Typical Loading | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1% Pt/C | (200-400):1 substrate to catalyst mass ratio | 50-100 | 0.1-5 | 1-10 | >94 | >99.5 |
| 10% Pd/C | 2kg for 40kg of substrate | Room Temperature | Not specified | 2-10 | >95 | >99.0 |
| Raney Ni | 10-30% by weight of substrate | 80-120 | 1-5 | 4-12 | >90 | >98.0 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Aniline
-
Apparatus: A dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagents:
-
Halogenated aniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 5-10 mL)
-
-
Procedure:
-
To the reaction vessel, add the halogenated aniline, arylboronic acid, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Aniline [1]
-
Apparatus: A dry Schlenk flask under an inert atmosphere.
-
Reagents:
-
Halogenated aniline (e.g., 4-bromoaniline, 1.0 mmol)
-
Amine coupling partner (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
-
Procedure:
-
In the Schlenk flask, combine the halogenated aniline, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous toluene followed by the amine coupling partner via syringe.
-
Seal the flask and stir the reaction mixture vigorously at the specified temperature (e.g., 100 °C) for 12-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).[1]
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via column chromatography.
-
Visualizations
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. figshare.le.ac.uk [figshare.le.ac.uk]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 3-Chloro-4-thiocyanatoaniline by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is paramount to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Chloro-4-thiocyanatoaniline. This document outlines detailed experimental protocols and presents a comparative analysis of these methods.
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and accuracy in quantifying non-volatile and thermally labile compounds.[1] For routine quality control and purity verification of substituted anilines, reversed-phase HPLC (RP-HPLC) is frequently the method of choice.[2][3]
Alternative methods, such as Gas Chromatography (GC), are particularly useful for the analysis of volatile compounds.[4] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity, allowing for the definitive identification of impurities.[1]
Comparison of Analytical Methods
The selection of an analytical method for purity assessment is contingent on the specific requirements of the analysis, including the nature of the compound, potential impurities, and the desired level of sensitivity and structural information. The following table provides a comparative overview of HPLC and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.[1] |
| Typical Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Mobile Phase/Carrier Gas | Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[3] | Inert carrier gas, typically Helium, at a constant flow rate.[3] |
| Detection | UV-Vis detector, typically monitoring at a wavelength where the analyte and potential impurities absorb, such as 254 nm.[1] | Mass spectrometer operating in Electron Ionization (EI) mode for fragmentation and identification.[3] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires the analyte and impurities to be volatile and thermally stable.[1] |
| Advantages | High resolution and accuracy for quantification.[3] Robust and widely applicable for routine purity analysis.[2] | High sensitivity and specificity.[1] Provides structural information for impurity identification.[5] |
| Limitations | Reference standards are typically required for the identification and quantification of impurities.[1] | May require derivatization for non-volatile compounds. Not suitable for thermally labile impurities.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for the purity determination of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Degas both solvents prior to use.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same solvent mixture to a working concentration of 0.1 mg/mL.[6]
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program: A linear gradient from 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, and then return to initial conditions for a 5-minute re-equilibration.[7]
-
-
Data Analysis:
-
Inject a blank (diluent), followed by the standard and sample solutions.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the HPLC-based purity assessment of this compound.
References
A Comparative Guide to Analytical Methods for Aniline Derivative Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for aniline derivatives, which are pivotal intermediates in the pharmaceutical and chemical industries. The presence of impurities can significantly impact the efficacy, safety, and stability of the final products. This guide provides a comprehensive comparison of the principal analytical techniques employed for purity assessment of aniline derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titration, and Spectroscopic methods.
Chromatographic Techniques: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for the purity analysis of aniline derivatives due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile or thermally labile aniline derivatives.[1] It offers superior sensitivity and robustness, often without the need for derivatization, which can be a time-consuming source of analytical error.[1][2] A common approach is reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection.[3]
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable aniline derivatives.[1] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity for both qualitative and quantitative analysis.[4] For some aniline derivatives, a derivatization step may be necessary to improve volatility and thermal stability.[2][5]
Data Presentation: Quantitative Performance of Chromatographic Methods
The following table summarizes key performance parameters for HPLC and GC methods in the analysis of aniline and its derivatives, compiled from various studies. It is important to note that these values can vary depending on the specific aniline derivative, instrumentation, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity Range | 0.5 - 150 µg/mL[1] | 0.5 - 50.0 mg/L[6] |
| Correlation Coefficient (r²) | > 0.999[7][8] | > 0.999[6][9] |
| Accuracy (Recovery) | 87.51% to 101.35%[7] | 76% to 103%[6][9] |
| Limit of Detection (LOD) | As low as 10 ppb[10] | 0.056 - 0.093 mg/L[6] |
| Limit of Quantitation (LOQ) | 0.0778 to 0.2073 µg/mL[7] | 0.04 mg/kg[9] |
| Precision (%RSD) | < 2%[7] | < 5%[4][6][9] |
Titrimetric Method
Titration offers a classical and cost-effective method for the quantitative analysis of basic aniline derivatives. Non-aqueous titration is particularly useful for enhancing the basicity of weakly basic anilines, allowing for a sharp and accurate endpoint.[11]
Experimental Protocol: Non-Aqueous Titration of Aniline Nitrate[11]
Principle: The weakly basic aniline moiety is titrated with a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be determined visually using an indicator or potentiometrically.
Reagents and Equipment:
-
Aniline nitrate sample
-
Glacial Acetic Acid (anhydrous)
-
0.1 N Perchloric Acid (HClO₄) in glacial acetic acid
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 200-300 mg of the aniline nitrate sample and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of Crystal Violet indicator. The solution will appear violet.
-
Titrate the solution with 0.1 N perchloric acid while stirring continuously.
-
The endpoint is indicated by a color change from violet to blue-green.
-
A blank titration should be performed to account for any impurities in the solvent.
Spectroscopic Methods
Spectroscopic techniques, primarily UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, are valuable tools for the qualitative and, in some cases, quantitative analysis of aniline derivatives.
UV-Visible (UV-Vis) Spectroscopy is based on the absorption of ultraviolet or visible light by the analyte. It can be used for quantitative analysis by comparing the absorbance of a sample to a series of standards of known concentration.[11] The presence of impurities may be indicated by shifts in the wavelength of maximum absorbance (λmax) or the appearance of additional peaks.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] While primarily a qualitative technique, FTIR can be used to assess purity by comparing the spectrum of a sample to that of a pure reference standard.[14] The presence of unexpected peaks can indicate impurities.[14]
Data Presentation: Comparison of Spectroscopic Methods
| Method | Principle | Primary Application in Purity Analysis | Advantages | Limitations |
| UV-Visible Spectroscopy | Measures the absorption of UV-Vis light by electronic transitions within the molecule.[15] | Quantitative analysis against a reference standard; detection of chromophoric impurities. | Simple, rapid, and cost-effective.[11] | Limited selectivity; not suitable for non-absorbing impurities.[12] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, corresponding to molecular vibrations.[13] | Identification of functional groups; detection of impurities with different functional groups.[14] | Provides structural information; can identify unknown impurities.[14] | Generally not a quantitative method for purity; less sensitive to minor impurities. |
Experimental Protocol: UV-Vis Spectrophotometry for Quantitative Analysis[11][16]
Procedure:
-
Standard Preparation: Prepare a stock solution of the pure aniline derivative in a suitable UV-grade solvent (e.g., ethanol, water). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the aniline derivative sample and dissolve it in the same solvent to a known concentration that falls within the range of the calibration standards.
-
Measurement: Determine the wavelength of maximum absorbance (λmax) of the aniline derivative by scanning one of the standard solutions.
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from its absorbance using the calibration curve. The purity can then be calculated by comparing the measured concentration to the expected concentration.
Mandatory Visualizations
Experimental Workflow for Purity Analysis
Caption: General workflow for the purity analysis of an aniline derivative.
Decision-Making Flowchart for Method Selection
Caption: A flowchart to aid in selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 15. iajps.com [iajps.com]
Validating the Molecular Structure of 3-Chloro-4-thiocyanatoaniline: A Comparative Guide to 2D NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 3-Chloro-4-thiocyanatoaniline, a substituted aniline with potential applications in various fields.
The precise arrangement of substituents on the aniline ring is critical to the compound's chemical and biological properties. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a definitive and detailed map of the molecular architecture. This guide presents predicted experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the most suitable methods for their structural elucidation challenges.
Definitive Structural Elucidation with 2D NMR Spectroscopy
Two-dimensional NMR experiments are powerful tools that reveal through-bond correlations between nuclei, providing an unambiguous blueprint of the molecular framework. For this compound, a combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the connectivity and substitution pattern of the entire molecule.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on established substituent effects on the benzene ring.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.3 | C-1 (C-NH₂) ~145 |
| H-5 | ~6.8 | C-2 (CH) ~130 |
| H-6 | ~6.9 | C-3 (C-Cl) ~120 |
| NH₂ | ~4.0 (broad) | C-4 (C-SCN) ~115 |
| C-5 (CH) ~118 | ||
| C-6 (CH) ~116 | ||
| SCN ~110 |
Expected 2D NMR Correlations
The following tables detail the anticipated correlations in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for confirming the atomic connectivity.
Table 1: Predicted COSY (¹H-¹H) Correlations
| Proton | Correlating Proton(s) |
| H-2 | H-6 (weak, ⁴J) |
| H-5 | H-6 |
| H-6 | H-5, H-2 (weak, ⁴J) |
Table 2: Predicted HSQC (¹H-¹³C) Correlations
| Proton | Correlating Carbon |
| H-2 | C-2 |
| H-5 | C-5 |
| H-6 | C-6 |
Table 3: Predicted HMBC (¹H-¹³C) Correlations
| Proton | Correlating Carbon(s) (2-3 bonds) |
| H-2 | C-1, C-3, C-4, C-6 |
| H-5 | C-1, C-3, C-4 |
| H-6 | C-1, C-2, C-4, C-5 |
| NH₂ | C-1, C-2, C-6 |
Experimental Workflow and Protocols
A systematic approach is essential for the successful acquisition and interpretation of 2D NMR data. The following diagram illustrates a logical workflow for the structural validation of this compound.
A Comparative Guide to Alternative Reagents for the Synthesis of Thiocyanated Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a thiocyanate (-SCN) group into the aniline scaffold is a critical transformation in medicinal chemistry and materials science, yielding intermediates for a variety of valuable sulfur-containing compounds. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of thiocyanated anilines, supported by experimental data and detailed protocols.
Performance Comparison of Thiocyanation Reagents
The choice of reagent for the thiocyanation of anilines significantly impacts reaction efficiency, safety, and environmental footprint. Below is a summary of quantitative data for various methods, showcasing their performance across different substituted anilines.
| Reagent System | Aniline Substrate | Reaction Time | Yield (%) | Reference |
| NBS / KSCN | Aniline | 20 min | 95 | [1][2] |
| 4-Chloroaniline | 20 min | 98 | [1] | |
| 4-Methylaniline | 20 min | 96 | [1] | |
| (NH₄)₂S₂O₈ / NH₄SCN (Mechanochemical) | Aniline | 45 min | 50 | [3][4] |
| 2-Nitroaniline | 45 min | 85 | [3] | |
| 4-Bromoaniline | 45 min | 65 | [3] | |
| Oxone / [P4-VP]SCN | Aniline | 15 min | 85 | [5] |
| N-Methylaniline | 15 min | 88 | [5] | |
| N,N-Dimethylaniline | 15 min | 86 | [5] | |
| K₂S₂O₈ / NH₄SCN (Microwave) | Aniline | 10 min | 92 | [6][7] |
| 4-Methoxyaniline | 12 min | 90 | [7] | |
| 4-Fluoroaniline | 10 min | 88 | [7] | |
| Electrochemical (TEMPO mediator, KSCN) | Aniline | 6 h | 82 | [6] |
| 4-Methylaniline | 6 h | 75 | [6] | |
| DHPDMDO / NaSCN | Aniline | 30 min | 95 | [8] |
| 4-Chloroaniline | 45 min | 92 | [8] | |
| 4-Nitroaniline | 60 min | 88 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN) Method[1][2]
This method is noted for its efficiency and use of commercially available reagents.
-
Procedure: To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), potassium thiocyanate (2.1 mmol) was added and stirred at room temperature (27 °C) for 5 minutes.[1] To this solution, the substituted aniline (1.0 mmol) was added, and the reaction mixture was stirred at room temperature for 20 minutes.[1] The reaction mixture was then concentrated, diluted with water, and extracted three times with ethyl acetate.[1] The combined organic extracts were concentrated under vacuum, and the crude product was purified by column chromatography on silica gel.[1]
Mechanochemical Synthesis using Ammonium Persulfate and Ammonium Thiocyanate[3][4]
A solvent-free approach offering a greener alternative.
-
Procedure: Aniline (1.0 mmol), ammonium thiocyanate (1.5 mmol), ammonium persulfate (1.5 mmol), and silica (0.30 g) as a grinding auxiliary are added to a ball-milling vessel.[4] The mixture is milled for the specified time (e.g., 45 minutes). The resulting powder can be directly purified by column chromatography.[4]
Microwave-Assisted Synthesis with K₂S₂O₈ and NH₄SCN[6][7]
This protocol utilizes microwave irradiation for rapid, metal-free thiocyanation.
-
Procedure: A mixture of the aromatic amine (1.0 mmol), NH₄SCN (2.0 mmol), and K₂S₂O₈ (2.0 mmol) in a suitable solvent (e.g., acetonitrile) is subjected to microwave irradiation at a specified temperature and time. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is then purified.[7]
Electrochemical Synthesis[6][9]
An environmentally benign method that avoids chemical oxidants.
-
Procedure: In an undivided electrochemical cell equipped with a platinum anode and a graphite cathode, a solution of the aniline (0.5 mmol) and potassium thiocyanate (1.5 mmol) in a suitable solvent like acetonitrile containing a supporting electrolyte is prepared. The electrolysis is carried out at a constant current under stirred conditions at room temperature.[6] Upon completion, the solvent is removed, and the residue is purified.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows and logical relationships in the synthesis of thiocyanated anilines.
Caption: General workflow for the synthesis of thiocyanated anilines.
Caption: Key factors influencing the choice of thiocyanation reagent.
Concluding Remarks
The synthesis of thiocyanated anilines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Traditional chemical oxidants like NBS and persulfates offer high yields and short reaction times.[1][7] However, greener alternatives such as electrochemical, photochemical, and mechanochemical methods are gaining prominence due to their reduced environmental impact, milder reaction conditions, and avoidance of hazardous reagents.[3][9][10] The selection of an appropriate method will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparison of different thiocyanation methods for aromatic compounds
A Comprehensive Guide to Thiocyanation Methods for Aromatic Compounds
For researchers, scientists, and professionals in drug development, the introduction of a thiocyanate group into aromatic compounds is a critical step in the synthesis of various biologically active molecules and functional materials. This guide provides an objective comparison of prevalent thiocyanation methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given application.
Comparison of Thiocyanation Methods
The choice of thiocyanation method depends on several factors, including the nature of the aromatic substrate, desired regioselectivity, and tolerance to reaction conditions. Below is a summary of common methods with their typical reagents, conditions, and performance.
| Method Category | Reagents & Catalyst | Typical Substrates | Key Advantages | Key Disadvantages |
| Electrophilic Thiocyanation | NBS/KSCN or NCS/NaSCN | Electron-rich aromatics (anilines, phenols, indoles) | Mild conditions, good to excellent yields, readily available reagents.[1][2][3] | May require stoichiometric activators, regioselectivity can be an issue with some substrates. |
| Iron-Catalyzed Thiocyanation | N-thiocyanatosaccharin, FeCl₃ | Activated arenes (anisoles, phenols, anilines, indoles) | Fast reaction times, high regioselectivity (para-substitution), low catalyst loading.[4][5] | Requires a pre-synthesized thiocyanating agent, may not be suitable for deactivated arenes. |
| Oxidative Thiocyanation | NH₄SCN, Oxone | Electron-rich aromatics and heterocycles (indoles, anilines) | Metal-free, uses an inexpensive and environmentally friendly oxidant.[6][7] | Can sometimes lead to over-oxidation or side products. |
| Mechanochemical Thiocyanation | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Anilines, phenols, anisoles, indoles | Solvent-free, rapid reactions, environmentally friendly.[1][4][8] | Requires specialized ball-milling equipment, yields can be variable. |
| Visible-Light Photocatalysis | NH₄SCN, photocatalyst (e.g., Eosin Y, Ag/TiO₂) | Electron-rich aromatics and heterocycles (anilines, indoles) | Green and sustainable (uses light energy), mild conditions.[9][10][11] | May require specific photocatalysts and equipment, reaction times can be longer. |
| Ultrasound-Assisted Thiocyanation | NH₄SCN, DDQ or SiO₂-supported acids | Aromatic and heteroaromatic compounds | Enhanced reaction rates, improved yields, simple setup.[12][13][14] | Requires an ultrasonic bath or probe, potential for localized heating. |
Quantitative Data Comparison
The following table presents a comparative summary of reported yields for the thiocyanation of common aromatic substrates using different methods. This allows for a direct comparison of the efficacy of each method for these key scaffolds.
| Substrate | Electrophilic (NBS/KSCN) Yield (%) | Iron-Catalyzed (FeCl₃/NTSac) Yield (%) | Mechanochemical ((NH₄)₂S₂O₈/NH₄SCN) Yield (%) |
| Aniline | 95[3] | 94[5] | 67[8] |
| Phenol | - | 93[5] | 96[8] |
| Anisole | - | 93[4] | 33[8] |
| Indole | - | 95[5] | 91[8] |
| N-Methylaniline | 92[3] | - | - |
| 2-Nitroaniline | 85[3] | - | 92[8] |
| 3-Methylphenol | - | 92[5] | 85[4] |
Experimental Protocols
Detailed methodologies for key thiocyanation experiments are provided below to ensure reproducibility.
Protocol 1: Electrophilic Thiocyanation of Substituted Anilines using NBS/KSCN[1]
-
To a solution of N-bromosuccinimide (NBS, 1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (KSCN, 2.1 mmol).
-
Stir the resulting mixture at room temperature (27 °C) for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 20 minutes, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture to afford the desired thiocyanated aniline.
Protocol 2: Iron-Catalyzed Thiocyanation of Anisole[4]
-
To a solution of N-thiocyanatosaccharin (0.400 mmol) and iron(III) chloride (0.00832 mmol, 2.5 mol%) in dry dichloromethane (2 mL) under an argon atmosphere, add anisole (0.333 mmol).
-
Stir the reaction mixture at 40 °C in the absence of light for 30 minutes.
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (15% diethyl ether in hexane) to yield 4-thiocyanatoanisole.
Protocol 3: Mechanochemical Thiocyanation of Aromatic Compounds[8]
-
In a 5.0 mL stainless-steel milling jar containing two stainless-steel balls (7 mm diameter), add the aromatic substrate (0.2 mmol) and silica gel (0.15 g).
-
Mill the mixture for 2 minutes at a frequency of 25 Hz.
-
Add ammonium thiocyanate (0.3 mmol) and ammonium persulfate (0.3 mmol) to the jar.
-
Continue milling for 1 hour at 25 Hz.
-
After milling, the crude reaction mixture is directly subjected to column chromatography for purification of the aryl thiocyanate.
Protocol 4: Visible-Light-Induced Photocatalytic Thiocyanation of Anilines[10][11]
-
In a reaction vessel, dissolve the aniline substrate (0.2 mmol), ammonium thiocyanate (0.4 mmol), and Eosin Y (1 mol%) in acetonitrile (2 mL).
-
Seal the vessel and stir the mixture under an oxygen atmosphere (balloon).
-
Irradiate the reaction mixture with a blue or green LED lamp at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired thiocyanated product.
Protocol 5: Ultrasound-Assisted Thiocyanation of Aromatic Compounds[12][13]
-
To a suitable reaction vessel, add the aromatic substrate (1 mmol), ammonium thiocyanate (1.2 mmol), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) in methanol (10 mL).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe (e.g., 24 kHz frequency).
-
Irradiate the mixture with ultrasound at room temperature until the reaction is complete (monitored by TLC).
-
After completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography to isolate the thiocyanated aromatic compound.
Reaction Mechanisms and Pathways
The thiocyanation of aromatic compounds can proceed through several distinct mechanisms, primarily dependent on the reagents and conditions employed.
Electrophilic Aromatic Substitution Pathway
This is a common pathway, particularly with electrophilic thiocyanating agents like N-thiocyanatosuccinimide (NTS), which can be generated in situ from NBS and a thiocyanate salt. The electrophile, SCN⁺ or a polarized equivalent, is attacked by the electron-rich aromatic ring.
Caption: Electrophilic aromatic substitution mechanism for thiocyanation.
Iron-Catalyzed Electrophilic Pathway
In this method, a Lewis acid like FeCl₃ activates an N-thiocyanato reagent, such as N-thiocyanatosaccharin, increasing its electrophilicity and facilitating the attack by the aromatic ring.
Caption: Iron-catalyzed activation for electrophilic thiocyanation.
Radical Pathway in Photocatalytic Thiocyanation
Visible-light photocatalysis often proceeds via a radical mechanism. The photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process, generating a thiocyanate radical (SCN•) which then reacts with the aromatic substrate.[10][11]
Caption: Radical mechanism in visible-light photocatalytic thiocyanation.
References
- 1. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-p… [ouci.dntb.gov.ua]
- 9. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijacskros.com [ijacskros.com]
- 13. Ultrasound-assisted thiocyanation of aromatic and heteroaromatic compounds using ammonium thiocyanate and DDQ. | Sigma-Aldrich [merckmillipore.com]
- 14. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Efficacy of 3-Chloro-4-thiocyanatoaniline and Other Building Blocks in Synthesis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a detailed comparison of the efficacy of 3-Chloro-4-thiocyanatoaniline against other key building blocks, with a particular focus on 3-Chloro-4-fluoroaniline, in various synthetic applications. The comparison is supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison in Synthesis
The efficacy of a building block is often determined by factors such as reaction yield, purity of the product, and the complexity of the reaction conditions. Below is a comparative analysis of this compound and a prominent alternative, 3-Chloro-4-fluoroaniline.
This compound: A Precursor for Thiocyanated Aromatics
This compound serves as a valuable intermediate in the synthesis of various sulfur-containing heterocyclic compounds. Its direct synthesis via electrophilic thiocyanation of 3-chloroaniline has been optimized to achieve high yields.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| This compound | 3-Chloroaniline | KSCN, NBS, Ethanol, Room Temperature | 97 | Not Specified |
3-Chloro-4-fluoroaniline: A Versatile Building Block for Pharmaceuticals
3-Chloro-4-fluoroaniline is a critical intermediate in the synthesis of several notable pharmaceuticals, including the anticancer agents Gefitinib and Lapatinib. Its synthesis is typically achieved through the reduction of 3-chloro-4-fluoronitrobenzene, with various methods providing high yields and purity.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, H₂, 80°C, 0.8 MPa | 96 | 99.6 |
| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, H₂, 60°C, 0.5 MPa | 94 | 99.5 |
Application in Benzothiazole Synthesis
Both this compound and 3-Chloro-4-fluoroaniline can be utilized in the synthesis of benzothiazole derivatives, which are important scaffolds in medicinal chemistry.
From 3-Chloro-4-fluoroaniline:
The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline demonstrates the utility of this building block in constructing the benzothiazole ring system.
| Product | Starting Material | Reagents and Conditions | Yield (%) |
| 2-Amino-6-fluoro-7-chlorobenzothiazole | 3-Chloro-4-fluoroaniline | KSCN, Bromine, Glacial Acetic Acid | Not Specified |
Experimental Protocols
Synthesis of this compound
This protocol describes an efficient and environmentally friendly procedure for the electrophilic thiocyanation of 3-chloroaniline.
Materials:
-
3-Chloroaniline
-
Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Ethanol
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add 3-chloroaniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the this compound product.[1]
Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation
This protocol outlines the synthesis of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene using a platinum-on-carbon catalyst.
Materials:
-
3-Chloro-4-fluoronitrobenzene
-
1% Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas
-
High-purity nitrogen gas
Procedure:
-
Charge a high-pressure reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst (mass ratio of nitro compound to catalyst is typically between 200:1 and 400:1).
-
Purge the reactor three times with high-purity nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.8 MPa.
-
Heat the reactor to 80°C and commence vigorous stirring.
-
Maintain the reaction for 5 hours, monitoring for completion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture while hot to remove the catalyst.
-
The crude product is then purified by rectification to yield 3-chloro-4-fluoroaniline.[2][3]
Visualization of a Synthetic Workflow
The following diagram illustrates the multi-step synthesis of the anticancer drug Lapatinib, a process where 3-chloro-4-fluoroaniline is a key building block.
References
Spectroscopic Scrutiny: A Comparative Guide to 3-Chloro-4-thiocyanatoaniline and Its Isomers
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is of paramount importance, as subtle structural variations can lead to significant differences in biological activity and toxicity. This guide provides a detailed spectroscopic comparison of 3-Chloro-4-thiocyanatoaniline and its positional isomers. By examining their unique spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a crucial resource for researchers, scientists, and professionals in the field of drug development for unambiguous identification and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This data, compiled from experimental reports and predictive models, highlights the distinct spectral features that enable the differentiation of these closely related compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Chloro-thiocyanatoaniline Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic Protons: Three signals in the aromatic region. The proton ortho to the amino group will be the most upfield, while the proton between the chloro and thiocyanato groups will be the most downfield. Amino Protons: A broad singlet. | Aromatic Carbons: Six distinct signals are expected. The carbon bearing the thiocyanato group will be significantly downfield. The carbon attached to the amino group will be upfield. The SCN carbon will appear around 110-115 ppm. |
| 2-Chloro-4-thiocyanatoaniline | Aromatic Protons: H-3: d, J ≈ 4 Hz; H-5: dd, J ≈ 8, 4 Hz; H-6: d, J ≈ 8 Hz. Amino Protons: ~4.15 (s, 2H).[1] | Aromatic Carbons: C1: 145.2, C2: 119.7, C3: 133.7, C4: 110.1, C5: 132.6, C6: 116.4. SCN: 111.5.[1] |
| 4-Chloro-2-thiocyanatoaniline | Aromatic Protons: Three signals in the aromatic region with distinct splitting patterns due to the positions of the substituents. | Aromatic Carbons: Six distinct signals are expected, with chemical shifts influenced by the ortho- and para-directing effects of the amino and chloro groups, and the meta-directing thiocyanato group. |
| 2-Chloro-5-thiocyanatoaniline | Aromatic Protons: Three signals in the aromatic region, with coupling constants reflecting their relative positions. | Aromatic Carbons: Six distinct signals are expected. The positions will be influenced by the combined electronic effects of the substituents. |
Table 2: IR and Mass Spectrometry Data of Chloro-thiocyanatoaniline Isomers
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | N-H stretch: ~3400-3200 (two bands for primary amine). C≡N stretch (thiocyanate): ~2150. C-Cl stretch: ~800-600. | Molecular Ion (M⁺): Expected at m/z 184 and 186 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Key Fragments: Loss of SCN, Cl, and HCN. |
| 2-Chloro-4-thiocyanatoaniline | N-H stretch: 3430, 3300. C≡N stretch (thiocyanate): 2155. C-Cl stretch: 870, 855, 825.[1] | Molecular Ion (M⁺): 184. Fragments: 158, 152, 149, 122, 105, 90, 78, 63.[1] |
| 4-Chloro-2-thiocyanatoaniline | N-H stretch: Expected in the ~3400-3200 region. C≡N stretch (thiocyanato): Expected around 2150. C-Cl stretch: Expected in the ~800-600 region. | Molecular Ion (M⁺): Expected at m/z 184 and 186 (~3:1). Fragmentation pattern will differ from other isomers. |
| 2-Chloro-5-thiocyanatoaniline | N-H stretch: Expected in the ~3400-3200 region. C≡N stretch (thiocyanato): Expected around 2150. C-Cl stretch: Expected in the ~800-600 region. | Molecular Ion (M⁺): Expected at m/z 184 and 186 (~3:1). Fragmentation will be characteristic of the substitution pattern. |
Table 3: UV-Vis Spectroscopic Data of Chloro-thiocyanatoaniline Isomers
| Compound | λmax (nm) | Solvent |
| This compound | Expected to show multiple absorption bands in the UV region, characteristic of substituted anilines. | Ethanol or Methanol |
| 2-Chloro-4-thiocyanatoaniline | Not explicitly found, but aromatic thiocyanates generally show characteristic absorptions. | Ethanol or Methanol |
| 4-Chloro-2-thiocyanatoaniline | Expected to have distinct λmax values compared to other isomers due to differences in electronic transitions. | Ethanol or Methanol |
| 2-Chloro-5-thiocyanatoaniline | The position of λmax will be influenced by the specific substitution pattern on the aniline ring. | Ethanol or Methanol |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound and its isomers are provided below. These protocols are designed to yield high-quality, reproducible data for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic protons.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometer (GC-MS) system.
-
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
GC Separation (if using GC-MS): Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of isomers.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern (for chlorine). Analyze the fragmentation pattern to deduce the structure of the isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent in a matched quartz cuvette as a reference.
-
Measurement: Record the absorbance spectrum of the sample solution.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an unknown chloro-thiocyanatoaniline isomer, ensuring a logical progression for structural elucidation.
Caption: General workflow for the spectroscopic analysis of a chloro-thiocyanatoaniline isomer.
References
Literature review of synthetic routes to substituted thiocyanatoanilines
A comprehensive review of synthetic methodologies for the preparation of substituted thiocyanatoanilines is presented, offering a comparative analysis of common routes. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of substituted thiocyanatoanilines can be broadly categorized into three primary strategies: direct thiocyanation of anilines, the Sandmeyer-type reaction involving diazonium salts, and nucleophilic substitution from aryl halides. Each method offers distinct advantages and is suited for different substrate scopes and laboratory settings.
Direct Thiocyanation of Anilines
This is one of the most straightforward methods, involving the electrophilic thiocyanation of the electron-rich aniline ring. The regioselectivity is governed by the electronic nature of the substituents on the aniline ring, with the thiocyanato group typically directing to the para position relative to the amino group, unless this position is blocked.
Key Reagents and Conditions:
-
Ammonium thiocyanate and an oxidizing agent: A common and versatile system involves the in-situ generation of the electrophilic thiocyanating agent from ammonium or potassium thiocyanate and an oxidant like Oxone® or bromine.
-
Metal thiocyanates: Reagents such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) are frequently used in the presence of a catalyst or an oxidizing agent.
Sandmeyer-Type Reaction of Aryl Diazonium Salts
This classical approach involves the diazotization of a substituted aniline, followed by the substitution of the diazonium group with a thiocyanate anion. This method is particularly useful when direct thiocyanation is not feasible or leads to undesired isomers.
Key Reagents and Conditions:
-
Diazotization: Sodium nitrite (NaNO2) in the presence of a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C).
-
Thiocyanation: A solution of a thiocyanate salt, often in the presence of a copper(I) catalyst (e.g., CuSCN), is used to displace the diazonium group.
Nucleophilic Aromatic Substitution (SNA)
This route is generally limited to anilines bearing strong electron-withdrawing groups that activate an aryl halide (typically a fluoride or chloride) towards nucleophilic attack by a thiocyanate salt.
Key Reagents and Conditions:
-
Substrate: An aniline with a halogen at the desired position for substitution and activating groups on the ring.
-
Thiocyanate Source: Potassium or sodium thiocyanate in a polar aprotic solvent like DMF or DMSO.
Quantitative Data Summary
The following table summarizes the performance of different synthetic routes based on reported experimental data.
| Synthetic Route | Substrate Example | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Thiocyanation | Aniline | NH4SCN, Oxone® | Methanol | Room Temp | 2 | 95 | |
| Direct Thiocyanation | 4-Methylaniline | KSCN, Bromine | Acetic Acid | 0 - 5 | 1.5 | 88 | |
| Sandmeyer-Type Reaction | 4-Nitroaniline | 1. NaNO2, HCl 2. KSCN, CuSCN | Water/Toluene | 0 - 5, then 50 | 3 | 75 | |
| Nucleophilic Aromatic Substitution | 4-Fluoro-3-nitroaniline | KSCN | DMF | 100 | 6 | 82 |
Detailed Experimental Protocols
Protocol 1: Direct Thiocyanation using Ammonium Thiocyanate and Oxone®
This protocol describes the synthesis of 4-thiocyanatoaniline from aniline.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 g, 10.7 mmol) and ammonium thiocyanate (1.63 g, 21.4 mmol) in 50 mL of methanol.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of Oxone® (6.58 g, 10.7 mmol) in 50 mL of water dropwise over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into 200 mL of cold water and stir for 15 minutes. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to afford pure 4-thiocyanatoaniline.
Protocol 2: Sandmeyer-Type Synthesis of 4-Thiocyanato-2-nitroaniline
This protocol outlines the synthesis starting from 2-nitroaniline.
-
Diazotization: Suspend 2-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the suspension to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Thiocyanation: In a separate flask, dissolve potassium thiocyanate (1.46 g, 15 mmol) and copper(I) thiocyanate (0.12 g, 1 mmol) in 20 mL of water. Add the previously prepared cold diazonium salt solution to this mixture portion-wise, with vigorous stirring.
-
Reaction and Isolation: Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour. Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Visualizing Synthetic Strategies
The following diagram illustrates the general synthetic pathways to substituted thiocyanatoanilines.
Benchmarking the Reactivity of 3-Chloro-4-thiocyanatoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Chloro-4-thiocyanatoaniline against structurally similar alternatives. Understanding the relative reactivity of this compound is crucial for its effective utilization as a building block in the synthesis of novel pharmaceutical agents and other functional organic molecules. While direct kinetic data for this compound is not extensively available in public literature, this guide combines established principles of physical organic chemistry with proposed experimental protocols to offer a robust framework for its application.
Introduction to the Reactivity of Substituted Anilines
The reactivity of anilines in various chemical transformations, including electrophilic aromatic substitution and nucleophilic attack by the amino group, is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density of the ring and the basicity of the amino group, thus reducing its nucleophilicity and deactivating the ring towards electrophilic attack. Conversely, electron-donating groups (EDGs) increase the electron density, enhancing the nucleophilicity of the amino group and activating the ring towards electrophiles.
This compound possesses two electron-withdrawing substituents: a chloro group (-Cl) and a thiocyanato group (-SCN). The chloro group is moderately deactivating through its inductive effect (-I) but also weakly donating through resonance (+M). The thiocyanato group is also deactivating due to its inductive effect. The interplay of these groups dictates the overall reactivity of the molecule.
Comparative Reactivity Analysis
To benchmark the reactivity of this compound, we propose a comparison with aniline and other substituted anilines with varying electronic properties. The following compounds are selected as alternatives for this comparative study:
-
Aniline: The parent compound, serving as a baseline for reactivity.
-
4-Chloroaniline: To isolate the effect of the chloro substituent.
-
4-Thiocyanatoaniline: To isolate the effect of the thiocyanato substituent.
-
4-Nitroaniline: A strongly deactivated aniline due to the potent electron-withdrawing nitro group.
-
4-Methoxyaniline (p-Anisidine): A strongly activated aniline due to the electron-donating methoxy group.
Theoretical Reactivity Ranking
Based on the Hammett equation, which provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds, we can predict a qualitative reactivity order for nucleophilic attack by the amino group. The Hammett substituent constants (σp) for the para-substituents are as follows:
| Substituent | Hammett Constant (σp) |
| -OCH₃ | -0.27 |
| -H | 0.00 |
| -Cl | +0.23 |
| -SCN | +0.52 |
| -NO₂ | +0.78 |
A more positive σp value indicates a stronger electron-withdrawing effect and thus lower nucleophilicity of the amino group. Based on this, the predicted order of decreasing reactivity (nucleophilicity) is:
4-Methoxyaniline > Aniline > 4-Chloroaniline > 4-Thiocyanatoaniline > this compound > 4-Nitroaniline
The presence of an additional electron-withdrawing chloro group in the meta position of this compound further decreases its reactivity compared to 4-thiocyanatoaniline.
Proposed Experimental Benchmarking
To obtain quantitative data for the relative reactivity of these anilines, a competitive acylation reaction is proposed. This experiment will allow for the determination of relative rate constants by analyzing the product distribution.
Experimental Protocol: Competitive Acylation
Objective: To determine the relative reactivity of this compound and its alternatives towards a common electrophile.
Materials:
-
This compound
-
Aniline
-
4-Chloroaniline
-
4-Thiocyanatoaniline
-
4-Nitroaniline
-
4-Methoxyaniline
-
Acetic anhydride (electrophile)
-
Dichloromethane (solvent)
-
Triethylamine (base)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions of each aniline derivative and the internal standard in dichloromethane.
-
Reaction Setup: In a round-bottom flask, combine equal molar amounts of this compound and one of the alternative anilines. Add the internal standard.
-
Reaction Initiation: Cool the mixture in an ice bath and add a limiting amount of acetic anhydride (e.g., 0.1 equivalents relative to the total amount of anilines) followed by triethylamine.
-
Reaction Quenching: After a set time (e.g., 10 minutes), quench the reaction by adding a small amount of water.
-
Workup: Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by GC-MS to determine the relative amounts of the acetylated products.
-
Data Analysis: The relative reactivity can be calculated from the ratio of the product peak areas, corrected by the response factor of the internal standard.
Data Presentation: Relative Reactivity Table (Hypothetical Data)
The following table illustrates how the experimental data from the competitive acylation could be presented. The values are hypothetical and would need to be determined experimentally.
| Compound | Relative Rate Constant (k_rel) vs. Aniline |
| 4-Methoxyaniline | 15.2 |
| Aniline | 1.00 |
| 4-Chloroaniline | 0.35 |
| 4-Thiocyanatoaniline | 0.12 |
| This compound | 0.08 |
| 4-Nitroaniline | 0.01 |
Visualizing the Experimental Workflow
The logical flow of the proposed competitive experiment can be visualized using the following diagram:
Conclusion
This guide provides a framework for benchmarking the reactivity of this compound. Based on established chemical principles, it is predicted to be a relatively deactivated aniline, with lower nucleophilicity than aniline, 4-chloroaniline, and 4-thiocyanatoaniline. For a precise quantitative comparison, the proposed competitive acylation experiment offers a straightforward and effective method. The resulting data will be invaluable for chemists in optimizing reaction conditions and predicting the behavior of this compound in complex synthetic sequences, ultimately aiding in the development of new pharmaceuticals and advanced materials.
Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various aniline derivatives, supported by experimental data. Aniline and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. [1][2] The specific biological efficacy is greatly influenced by the nature and position of substituents on the aniline ring.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data for various aniline derivatives, providing a comparative overview of their performance in key biological assays. Direct comparisons should be made with caution, as experimental conditions can vary between studies.[1]
Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Derivative Class | Target/Cell Line | Assay Type | IC50 Value | Reference |
| Benzothiazole Aniline Derivatives | ||||
| L1 | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Cytotoxicity Assay | Better than Cisplatin | [3][4] |
| L1Pt | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Cytotoxicity Assay | Better than Cisplatin | [3][4] |
| L2 | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Cytotoxicity Assay | Better than Cisplatin | [3][4] |
| 2-Morpholino-4-anilinoquinoline Derivatives | ||||
| Compound 3c | HepG2 | Cytotoxicity Assay | 11.42 µM | [5] |
| Compound 3d | HepG2 | Cytotoxicity Assay | 8.50 µM | [5] |
| Compound 3e | HepG2 | Cytotoxicity Assay | 12.76 µM | [5] |
| Anilino-1,4-naphthoquinone Derivatives | ||||
| Compound | EGFR | Kinase Assay | 3.96 nM | [2] |
| Compound | EGFR | Kinase Assay | 18.64 nM | [2] |
| Compound | EGFR | Kinase Assay | 6.23 nM | [2] |
| 5-Anilinoquinazoline Derivative | ||||
| Compound 6f | VEGFR-2 | Kinase Assay | 12.0 nM | [2] |
| Pegaharoline A (PA) | ||||
| A549 (NSCLC) | Cytotoxicity Assay | 2.39 µM | [2] | |
| PC9 (NSCLC) | Cytotoxicity Assay | 3.60 µM | [2] | |
| 2-Substituted Aniline Pyrimidine Derivative | ||||
| Compound 18c | Mer Kinase | Kinase Assay | 18.5 nM | [2] |
| Ani9 Derivative | ||||
| 5f | ANO1 | Cellular Assay | 22 nM | [6] |
| Phenol-containing Aniline Derivatives of Parthenolide | ||||
| 3b | MEC1 (CLL) | Cytotoxicity Assay | 12.5 µM | [7] |
| 3c | MEC1 (CLL) | Cytotoxicity Assay | 11.7 µM | [7] |
| 3o | MEC1 (CLL) | Cytotoxicity Assay | 12.9 µM | [7] |
Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Trifluoro-Anilines | |||
| 2-Iodo-4-trifluoromethylaniline | S. aureus | 50 | [1] |
| E. coli | 50 | [1] | |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 100 | [8][9] |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 50 | [8][9] |
| Other Halogenated Anilines | |||
| 4-Bromo-3-chloroaniline | Vibrio species | 125 | [8] |
| 3-Bromo-4-chloroaniline | Vibrio species | 175 | [8] |
| 3,5-Dibromoaniline | Vibrio species | 100 | [8] |
| 3-Chloro-4-iodoaniline | Vibrio species | 125 | [8] |
| 3,5-Difluoro-4-iodoaniline | Vibrio species | 150 | [8] |
| Acetanilide Derivatives | |||
| with 3,4-dimethyl benzaldehyde | S. aureus, E. coli | Significant Zone of Inhibition | [1] |
| with 2-pyridine carbaldehyde | S. aureus, E. coli | Significant Zone of Inhibition | [1] |
| Nicotinamide Derivative | |||
| NC 7 | S. aureus | 0.008 mM | [1] |
| NC 3 | C. albicans | < 1 mM | [1] |
Anti-inflammatory Activity (IC50 Values)
| Compound/Derivative Class | Target/Assay | IC50 Value | Reference |
| 9-Anilinoacridine Derivatives | |||
| Compound 4 | Rat Peritoneal Mast Cell Degranulation | 16-21 µM | [10] |
| Compound 10 | Rat Peritoneal Mast Cell Degranulation | 16-21 µM | [10] |
| Compound 11 | Rat Peritoneal Mast Cell Degranulation | 16-21 µM | [10] |
| Compound 3 | Lysosomal Enzyme Secretion (Neutrophils) | 8.2 µM | [10] |
| Compound 3 | β-glucuronidase Secretion (Neutrophils) | 4.4 µM | [10] |
| Pyrimidinone-Linked Thiazoles | |||
| Compound 4e | α-amylase inhibition | 46.53 ± 0.56 µg/mL | [11] |
| α-glucosidase inhibition | 32.54 ± 0.89 µg/mL | [11] | |
| Compound 4c | α-amylase inhibition | 49.31 ± 0.83 µg/mL | [11] |
| α-glucosidase inhibition | 33.13 ± 1.02 µg/mL | [11] |
Key Signaling Pathways
Aniline derivatives exert their therapeutic effects by modulating specific signaling pathways dysregulated in disease.[2] Key examples include the inhibition of receptor tyrosine kinases crucial for cancer progression.[2]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[2] Upon ligand binding, EGFR initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[2] Certain 4-anilinoquinazoline derivatives act as potent EGFR tyrosine kinase inhibitors.[2]
Caption: EGFR signaling pathway and inhibition by aniline derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2] Aniline-based inhibitors can block this pathway by competing with ATP in the kinase domain of VEGFR-2.[2]
Caption: VEGFR-2 signaling in angiogenesis and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2]
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[2]
-
Compound Treatment: The aniline derivative, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive only the solvent.[2]
-
Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours) to allow the compound to take effect.[2]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 500-600 nm).[1]
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined from the resulting dose-response curve.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[12]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).[12]
-
Serial Dilution: The aniline derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Workflow for Drug Discovery
The discovery and development of new aniline-based drugs typically follow a structured workflow from synthesis to biological evaluation.[2]
Caption: General workflow for aniline derivative drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Chloro-4-thiocyanatoaniline: A Guide for Laboratory Professionals
The safe disposal of 3-Chloro-4-thiocyanatoaniline is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As this compound is an aromatic amine containing chloro and thiocyanato functional groups, it should be treated as a hazardous substance.[1][2] Proper management from collection to final disposal is essential to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Profile
This compound combines the hazards of several chemical classes. Aromatic amines are often toxic, with many being recognized or suspected carcinogens, and can be readily absorbed through the skin.[1][2] Thiocyanate compounds pose a risk of releasing highly toxic hydrogen cyanide gas, especially when in contact with acids or upon thermal decomposition.[3][4][5] Furthermore, similar chlorinated and aromatic compounds are very toxic to aquatic life with long-lasting effects.[6][7][8]
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a full-face shield, and a laboratory coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[4][10]
Hazard Classification Summary
The following table summarizes the inferred hazards for this compound based on data from related compounds like chloroanilines and thiocyanates.
| Hazard Category | Description | Citations |
| Acute Toxicity | Likely toxic if swallowed, inhaled, or in contact with skin. Aromatic amines and chloroanilines are known to have high acute toxicity. | [7][8][11] |
| Carcinogenicity | Aromatic amines as a class are associated with carcinogenicity. 4-Chloroaniline is listed as a possible human carcinogen. | [1][2][7][8] |
| Environmental Hazard | Very toxic to aquatic life, potentially with long-lasting effects. Discharge to drains or sewers is strictly prohibited. | [3][6][8][12] |
| Reactivity | Contact with acids may liberate highly toxic hydrogen cyanide gas.[3][5] Incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. | [13] |
| Physical Hazard | As a solid, may form combustible dust. Hazardous combustion products can include nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen cyanide gas. | [4][5] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat all waste as hazardous for collection by a certified environmental services company.[9][14] In-laboratory treatment is not recommended without a specific, validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Designate as Hazardous Waste : Immediately classify any unwanted this compound and contaminated materials as hazardous waste.[1][9]
-
Segregate Waste : Keep this waste stream separate from all other chemical waste, particularly acidic waste, to prevent dangerous reactions.[1][14] Do not mix with non-hazardous waste.[1]
-
Use Compatible Containers : Collect solid waste in a clearly designated, sealable container. The original product container is often a good choice.[1][9] Ensure the container is made of compatible materials.
Step 2: Container Labeling
-
Label Clearly : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard warnings (e.g., "Toxic," "Environmental Hazard")
-
The date accumulation started.
-
Step 3: Storage
-
Designated Storage Area : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
Avoid Incompatibles : Ensure the storage location is away from incompatible materials, especially acids and strong oxidizing agents.[14]
-
Secondary Containment : It is best practice to use secondary containment (such as a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
Step 4: Disposal of Contaminated Materials
-
PPE and Labware : All disposable PPE (gloves, etc.), absorbent pads from spill cleanups, and contaminated labware (e.g., weighing paper, pipette tips) must be collected and disposed of as hazardous waste along with the chemical itself.[6][9]
-
Empty Containers : "Empty" containers that held the chemical must be treated as hazardous waste, as they will contain residue.[9][15] They should be triple-rinsed if appropriate, with the rinsate collected as hazardous waste, before being disposed of according to institutional policy.[9]
Step 5: Arrange for Professional Disposal
-
Contact EHS : Follow your institution's procedures to schedule a waste pickup with your Environmental Health and Safety (EHS) department or their designated hazardous waste disposal contractor.[1][14]
-
Maintain Records : Keep accurate records of the waste generated, including quantities and disposal dates, as required by regulations.[14]
Experimental Protocols and Visualizations
Spill Response Protocol
In the event of a spill, immediate and proper cleanup is essential.[9]
-
Evacuate and Secure : Clear all non-essential personnel from the area.[3]
-
Wear Full PPE : Don appropriate PPE, including respiratory protection if dust is present.[14]
-
Contain Spill : Prevent the spill from spreading or entering drains.[3][5]
-
Clean-up (Solid Spill) :
-
Carefully sweep or scoop the material using non-sparking tools to avoid generating dust.[3][9]
-
For small residual amounts, gently wipe with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol).
-
Place all spilled material and cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3][9]
-
-
Decontaminate : Thoroughly wash the spill area with soap and water after the material has been removed. Collect the cleaning water as hazardous waste.[3]
Diagrams and Workflows
Caption: Standard operating procedure for hazardous chemical waste disposal.
Caption: Decision logic for classifying laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Chloro-4-thiocyanatoaniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-4-thiocyanatoaniline, a compound requiring careful management due to its potential hazards. The recommendations provided are based on the known risks of structurally similar aromatic amines and thiocyanates.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield.[7] | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][7] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[7] | Work within a certified chemical fume hood.[7] |
| Handling and Administration | Tightly fitting safety goggles and a face shield.[7] | Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][7] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[7] | Work within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).[7] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[7] | Heavy-duty butyl rubber gloves over nitrile gloves.[7] | Chemical-resistant disposable coveralls, shoe covers, and apron.[7] | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.[7] |
| Waste Disposal | Tightly fitting safety goggles.[7] | Double-gloving with butyl rubber or heavy-duty nitrile gloves.[7] | Full-length lab coat with tight cuffs and closed-toe shoes.[7] | Work within a certified chemical fume hood.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.[7]
2.1. Pre-Handling Preparations
-
Training: Ensure all personnel are trained on the proper handling and storage of toxic chemicals.[8]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]
2.2. Handling the Compound
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in Table 1.
-
Weighing: Use dedicated equipment (e.g., spatulas, weigh boats) and handle the solid compound with care to avoid generating dust.[7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[1]
2.3. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.[1]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][8]
Disposal Plan: Waste Management Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[1][9]
3.1. Waste Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.[1][9]
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a separate, clearly labeled, and sealed container.[9]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[9]
3.2. Container Labeling The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date
3.3. Storage and Disposal
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5][9]
Emergency Procedures
4.1. Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Cleanup: For small spills, and if you are trained to do so, wear the appropriate PPE (see Table 1) and contain the spill using an inert absorbent material.[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[9][10]
4.2. Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8][11] Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][8] Seek immediate medical attention.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][8] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][5] Seek immediate medical attention.[5]
Visualization of Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. lanxess.com [lanxess.com]
- 11. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
